KR30031
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |
InChI Key |
VLSLFQMGJUJBQJ-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
Appearance |
white to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
KR30031; KR-30031; KR 30031. |
Origin of Product |
United States |
Foundational & Exploratory
The Role of KR30031 in Combating Multidrug Resistance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of KR30031, a compound identified as a modulator of multidrug resistance (MDR) in cancer cells. The development of resistance to a broad spectrum of chemotherapeutic agents remains a significant obstacle in oncology. This compound has been investigated for its potential to reverse this resistance, thereby restoring the efficacy of anticancer drugs. This document synthesizes the available data on this compound, presenting its effects on drug cytotoxicity, cellular accumulation of chemotherapeutics, and its comparative potency.
Core Mechanism of Action: Inhibition of Drug Efflux
Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These transporters actively remove chemotherapeutic agents from cancer cells, reducing the intracellular drug concentration to sub-therapeutic levels.
Available evidence suggests that this compound functions as an MDR modulator by inhibiting the activity of these efflux pumps. A key study demonstrated that this compound enhances the intracellular accumulation of rhodamine, a known P-gp substrate, in MDR cancer cells.[1] This increased accumulation is indicative of the inhibition of P-gp-mediated efflux. By blocking this primary resistance mechanism, this compound effectively resensitizes resistant cancer cells to chemotherapeutic agents.
The proposed mechanism of this compound in overcoming multidrug resistance is visualized in the following diagram:
Caption: Proposed mechanism of this compound in overcoming P-gp-mediated multidrug resistance.
Quantitative Data Summary
The efficacy of this compound in modulating MDR has been quantified in comparison to verapamil, a well-known first-generation MDR modulator. The following tables summarize the key findings from a pivotal study.
Table 1: Potentiation of Paclitaxel Cytotoxicity in HCT15/CL02 Cells
| Compound | Concentration (µg/mL) | EC50 of Paclitaxel (nM) | Fold Potentiation |
| Paclitaxel alone | - | 1.5 | - |
| Verapamil | 4.0 | 0.05 | 30 |
| This compound | 4.0 | 0.04 | 37.5 |
EC50 represents the concentration of paclitaxel required to inhibit cell growth by 50%. A lower EC50 indicates higher cytotoxicity.
Table 2: Rhodamine Accumulation in HCT15 Cells
| Compound | Maximal Rhodamine Accumulation (% of control) |
| Verapamil | Similar to this compound and KR-30026 |
| This compound | Similar to Verapamil and KR-30026 |
Increased rhodamine accumulation signifies inhibition of P-gp-mediated efflux.
Table 3: Comparative Cardiovascular Effects
| Compound | Potency Relative to Verapamil (fold less potent) |
| This compound | 25-70 |
This data suggests a potentially wider therapeutic window for this compound compared to verapamil due to reduced cardiovascular side effects.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the characterization of this compound.
Cell Culture
-
Cell Lines:
-
HCT15 (human colon adenocarcinoma) and its drug-resistant subline, HCT15/CL02.
-
SK-OV-3 (human ovarian adenocarcinoma).
-
-
Culture Conditions:
-
Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation was performed at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay
The effect of this compound on the cytotoxicity of paclitaxel was determined using a sulforhodamine B (SRB) assay.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Rhodamine Accumulation Assay
This assay measures the intracellular accumulation of rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory effect of this compound on drug efflux.
-
Cell Preparation: Cells were seeded in 24-well plates and allowed to attach overnight.
-
Drug Incubation: Cells were pre-incubated with this compound or a control compound for 1 hour.
-
Rhodamine Addition: Rhodamine 123 (5 µM) was added to each well, and the plates were incubated for another hour.
-
Washing: Cells were washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine.
-
Lysis: Cells were lysed with 1% Triton X-100 in PBS.
-
Fluorescence Measurement: The fluorescence of the cell lysates was measured using a spectrofluorometer with excitation at 485 nm and emission at 530 nm.
Concluding Remarks
The available data indicates that this compound is a potent MDR modulator that functions by inhibiting P-glycoprotein, thereby increasing the intracellular concentration and cytotoxic effects of chemotherapeutic agents like paclitaxel.[1] Its efficacy is comparable to that of verapamil, but it exhibits significantly lower cardiovascular toxicity, suggesting a more favorable safety profile.[1]
Further research is warranted to fully elucidate the specific binding sites and the complete signaling pathway interactions of this compound with P-gp and other ABC transporters. Advanced studies, including structural biology and detailed pharmacokinetic and pharmacodynamic modeling, would provide a more comprehensive understanding of its mechanism and clinical potential. The experimental frameworks provided herein offer a solid foundation for future investigations into this promising class of MDR modulators.
References
KR-30031: A Technical Overview of a Multidrug Resistance Modulator
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of KR-30031, a promising agent for overcoming multidrug resistance (MDR) in cancer therapy. This document collates available data on its chemical structure, mechanism of action, and pharmacological properties, presenting it in a format amenable to scientific and research audiences.
Chemical Structure and Properties
(Note: As a specific synthesis protocol for KR-30031 is not publicly available, a general scheme for the synthesis of verapamil analogs is provided for context but should not be considered a definitive protocol for KR-30031.)
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action for KR-30031 is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter. In cancer cells, the overexpression of P-gp leads to the efflux of a broad range of chemotherapeutic drugs, a primary cause of multidrug resistance. By inhibiting P-gp, KR-30031 effectively increases the intracellular concentration and, consequently, the cytotoxic efficacy of co-administered anticancer drugs like paclitaxel.
In-depth Technical Guide: The Discovery and Profile of KR-30031, a Novel Multidrug-Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KR-30031 is a novel, synthetic compound identified as a potent modulator of multidrug resistance (MDR) in cancer cells. Developed by the Bio-organic Division of the Korea Research Institute of Chemical Technology (KRICT), KR-30031 functions as a P-glycoprotein (P-gp) inhibitor.[1] As a verapamil analog, it has been investigated for its capacity to enhance the efficacy and oral bioavailability of chemotherapeutic agents, most notably paclitaxel. This document summarizes the publicly available scientific findings on KR-30031, including its discovery, mechanism of action, and key quantitative data from preclinical studies.
Please Note: While this guide provides a comprehensive overview based on available abstracts and citations, the full-text research articles containing the detailed chemical structure, complete synthesis pathway, and specific experimental protocols for KR-30031 are not publicly accessible. Therefore, the creation of a detailed synthesis pathway diagram and specific experimental workflow visualizations is not possible at this time.
Discovery and Background
KR-30031 emerged from research focused on overcoming multidrug resistance, a significant challenge in cancer chemotherapy. The Korea Research Institute of Chemical Technology (KRICT) was instrumental in its synthesis and initial investigation.[1] The discovery was first reported in a 1997 study published in Anticancer Research, which introduced KR-30031 and a related compound, KR-30026, as novel MDR modulators.[2]
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action for KR-30031 is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a key driver of MDR. By actively transporting a wide range of chemotherapeutic drugs out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic effects.
KR-30031, being a verapamil analog, is designed to block the function of P-gp.[1] By inhibiting this efflux pump, KR-30031 increases the intracellular accumulation and retention of co-administered anticancer drugs, thereby restoring their therapeutic efficacy in resistant cancer cells.
Key Preclinical Findings and Quantitative Data
Preclinical studies on KR-30031 have demonstrated its potential in reversing MDR and enhancing the therapeutic window of existing chemotherapy agents. The following tables summarize the key quantitative data extracted from available research abstracts.
Table 1: In Vitro Efficacy of KR-30031
| Parameter | Cell Line | Condition | Result | Reference |
| EC50 (Paclitaxel Cytotoxicity) | HCT15 | Co-administered with 4.0 µg/ml KR-30031 | 0.05 nM | [2] |
| IC50 (Paclitaxel Cytotoxicity) | HCT15/CL02 | Co-administered with KR-30031 | 3.11 µM | [3] |
| IC50 (Paclitaxel Cytotoxicity) | MES-SA/DX5 | Co-administered with KR-30031 | 3.11 µM | [3] |
| Rhodamine Accumulation | HCT15 | KR-30031 | Similar to verapamil | [2] |
Table 2: Cardiovascular Effects of KR-30031 and its Optical Isomers
| Parameter | Model | Compound | Result | Reference |
| EC50 (Aortic Relaxation) | Isolated Rat Aorta | R-KR30031 | 11.8 µM | [3] |
| EC50 (Aortic Relaxation) | Isolated Rat Aorta | S-KR30031 | 10.2 µM | [3] |
| EC50 (Decrease in Left Ventricular Pressure) | Isolated Rat Heart | R-KR30031 | 23.9 mM | [3] |
| EC50 (Decrease in Left Ventricular Pressure) | Isolated Rat Heart | S-KR30031 | 9.4 mM | [3] |
| ED20 (Hypotensive Effect) | Rat | R-KR30031 | 1.15 mg/kg | [3] |
| ED20 (Hypotensive Effect) | Rat | S-KR30031 | 0.60 mg/kg | [3] |
Notably, studies on the optical isomers of KR-30031 have shown that the R-isomer retains potent MDR reversal activity while exhibiting significantly lower cardiotoxicity compared to the S-isomer and verapamil, suggesting a potentially improved safety profile.[3]
Logical Relationship of KR-30031's Action
While a detailed signaling pathway is not available, the logical workflow of KR-30031's therapeutic action can be conceptualized as follows:
References
In Vitro Efficacy of KR30031 as a Multidrug Resistance Modulator in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available in vitro data on KR30031, a compound identified as a potent modulator of multidrug resistance (MDR) in cancer cells. The information presented herein is compiled from preclinical studies to aid researchers and drug development professionals in understanding its mechanism of action and potential therapeutic applications.
Core Concept: Overcoming Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and therapeutic efficacy. This compound has been investigated for its ability to reverse this resistance, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.
Quantitative Data Summary
The primary in vitro studies on this compound have focused on its ability to potentiate the cytotoxic effects of paclitaxel in multidrug-resistant cancer cell lines. The data is summarized in the tables below.
Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound
| Cell Line | Description | Treatment | EC50 of Paclitaxel Potentiation | Reference |
| HCT15 | Human colorectal adenocarcinoma | This compound (4.0 µg/ml) | 0.05 nM | [1] |
| HCT15/CL02 | P-glycoprotein overexpressing human colorectal adenocarcinoma | R-KR30031 | 3.11 µM | |
| MES-SA/DX5 | P-glycoprotein overexpressing human uterine sarcoma | R-KR30031 | 3.11 µM |
EC50 values represent the concentration of the modulator required to reduce the IC50 of paclitaxel by 50%.
Table 2: Effect of this compound on Rhodamine 123 Accumulation
| Cell Line | Treatment | Rhodamine Accumulation (% of control) | Reference |
| HCT15 | This compound | Similar to verapamil | [1] |
Rhodamine 123 is a fluorescent substrate of P-glycoprotein. Increased intracellular accumulation indicates inhibition of P-gp function.
Table 3: Intrinsic Cytotoxicity of R-KR30031
| Cell Line | Treatment Concentration | Observation | Reference |
| HCT15/CL02 | 100 µM | Intrinsic cytotoxicity observed | |
| MES-SA/DX5 | 100 µM | Intrinsic cytotoxicity observed |
Note: The intrinsic cytotoxicity of the racemic this compound has not been extensively reported in the available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of paclitaxel in the presence or absence of this compound.
-
Cell Seeding: Cancer cells (e.g., HCT15, HCT15/CL02, MES-SA/DX5) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of paclitaxel, either alone or in combination with a fixed concentration of this compound (e.g., 4.0 µg/ml). Control wells with untreated cells and cells treated with this compound alone are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values (concentration of drug that inhibits 50% of cell growth) are determined from the dose-response curves. The potentiation effect of this compound is quantified by the fold-change in the IC50 of paclitaxel.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of rhodamine 123 to assess the inhibitory effect of this compound on P-glycoprotein function.
-
Cell Preparation: Cancer cells are seeded in 6-well plates or flow cytometry tubes and grown to 70-80% confluency.
-
Pre-incubation with Modulator: Cells are pre-incubated with this compound or a known P-gp inhibitor like verapamil for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Rhodamine 123 is added to the medium at a final concentration of 1-5 µM, and the cells are incubated for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microscope.
-
Data Interpretation: An increase in intracellular fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-glycoprotein-mediated efflux.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro evaluation.
Caption: Proposed mechanism of this compound in overcoming multidrug resistance.
Caption: Experimental workflow for evaluating this compound as an MDR modulator.
Limitations and Future Directions
The current body of literature on this compound is primarily focused on its role as an MDR modulator in combination with paclitaxel. There is a notable absence of data regarding:
-
Intrinsic anticancer activity: The cytotoxic, anti-proliferative, and apoptotic effects of this compound as a standalone agent across a broad panel of cancer cell lines have not been thoroughly investigated.
-
Cell cycle effects: The direct impact of this compound on cell cycle progression is unknown.
-
Specific signaling pathways: The molecular signaling pathways directly modulated by this compound that contribute to its MDR reversal activity or any potential intrinsic effects have not been elucidated.
Future in vitro studies should aim to address these knowledge gaps to provide a more complete preclinical profile of this compound. Investigating its effects on other ABC transporters and in combination with a wider range of chemotherapeutic agents would also be of significant value.
References
The Modulatory Effects of KR30031 on ATP Binding Cassette (ABC) Transporters: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available scientific information regarding the compound KR30031 and its interaction with ATP Binding Cassette (ABC) transporters. Due to the limited recent research on this compound, this document synthesizes the foundational data from key studies and presents it alongside detailed, generalized experimental protocols and mechanistic diagrams relevant to the study of ABC transporter modulators.
Executive Summary
This compound is a compound identified as a modulator of multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR is often the overexpression of ABC transporters, which function as ATP-dependent efflux pumps for a wide range of xenobiotics, including many chemotherapeutic agents. The available data suggests that this compound can reverse this resistance, likely by inhibiting the function of ABC transporters such as P-glycoprotein (ABCB1). In a key study, this compound was shown to be equipotent with verapamil, a well-known P-glycoprotein inhibitor, in potentiating the cytotoxic effects of paclitaxel in a multidrug-resistant colon cancer cell line.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the foundational study on this compound by Choi et al. (1997).
| Cell Line | Drug Combination | EC50 (nM) | Potentiation of Cytotoxicity (Fold Increase) |
| HCT15 | Paclitaxel + this compound | 0.04 | Not explicitly stated, but equipotent to Verapamil |
| HCT15 | Paclitaxel + Verapamil | 0.05 | Not explicitly stated |
EC50: The concentration of the modulating agent (this compound or Verapamil) that results in a 50% potentiation of the cytotoxic effect of paclitaxel.
Mechanistic Insights and Signaling Pathways
The primary mechanism by which this compound is proposed to exert its effects is through the inhibition of ABC transporters, particularly P-glycoprotein (ABCB1). These transporters are ATP-dependent efflux pumps that recognize and export a wide variety of structurally diverse compounds from the cell. In cancer cells, overexpression of these transporters leads to multidrug resistance by reducing the intracellular concentration of chemotherapeutic drugs to sub-therapeutic levels.
This compound, like other MDR modulators such as verapamil, is thought to act as a competitive or non-competitive inhibitor of the ABC transporter. By binding to the transporter, this compound prevents the binding and/or translocation of the chemotherapeutic agent (e.g., paclitaxel), thereby increasing its intracellular accumulation and restoring its cytotoxic efficacy.
Signaling Pathway of ABC Transporter-Mediated Drug Efflux and Inhibition
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.
Experimental Protocols
The following sections detail the generalized experimental protocols for the key assays used to characterize the activity of this compound.
Paclitaxel Cytotoxicity Assay
This assay is used to determine the concentration of paclitaxel that inhibits the growth of a cell population by 50% (IC50) and to assess the ability of a modulator like this compound to enhance paclitaxel's cytotoxicity.
Materials:
-
HCT15 human colon cancer cells (or other relevant cancer cell line)
-
Paclitaxel stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Verapamil stock solution (in DMSO, as a positive control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HCT15 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of paclitaxel in complete medium.
-
Prepare solutions of paclitaxel in combination with a fixed concentration of this compound or verapamil.
-
Remove the old medium from the cells and add the drug-containing medium. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Compare the IC50 of paclitaxel alone to the IC50 in the presence of this compound to determine the potentiation of cytotoxicity.
-
Rhodamine Accumulation Assay
This assay measures the function of P-glycoprotein by quantifying the intracellular accumulation of its fluorescent substrate, rhodamine 123. Inhibition of P-glycoprotein by a modulator like this compound will result in increased intracellular rhodamine fluorescence.
Materials:
-
HCT15/CL02 (P-glycoprotein overexpressing) and HCT15 (parental) cells
-
Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with glucose).
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell populations.
-
Compare the rhodamine accumulation in the presence and absence of this compound. An increase in fluorescence indicates inhibition of P-glycoprotein.
-
Calculate the percentage of maximal rhodamine accumulation relative to the positive control (verapamil).
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the effect of this compound on multidrug resistance.
Conclusion
The available evidence strongly suggests that this compound is a potent modulator of multidrug resistance, likely acting through the inhibition of ABC transporters such as P-glycoprotein. Its ability to potentiate the cytotoxicity of paclitaxel to a similar extent as verapamil highlights its potential as a chemosensitizing agent. Further research is warranted to fully elucidate the specific ABC transporters targeted by this compound, its precise mechanism of inhibition, and its potential for in vivo efficacy and safety. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.
KR-30031: A Technical Guide to its Laboratory Use as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available technical information for KR-30031, a potent P-glycoprotein (P-gp) inhibitor. Due to the limited publicly available data on its specific solubility and stability, this document focuses on its known chemical properties, biological activity, and general guidance for its use in a laboratory setting based on its classification as a verapamil analog and its application in published research.
Chemical Properties
While detailed physicochemical data is scarce, the fundamental chemical properties of KR-30031 have been identified.
| Property | Value | Source |
| CAS Number | 205535-74-6 | CymitQuimica[1] |
| Molecular Formula | C₂₆H₃₄N₂O₄ | CymitQuimica[1] |
| Molecular Weight | 438.56 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
Biological Activity and Mechanism of Action
KR-30031 is recognized as a novel, verapamil-like P-glycoprotein inhibitor.[1] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.
The primary mechanism of action for KR-30031 is the inhibition of this P-gp mediated efflux. By blocking the pump, KR-30031 can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs that are P-gp substrates.[2] This activity makes it a valuable tool for in vitro and in vivo studies aimed at overcoming multidrug resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of P-gp in multidrug resistance and a general workflow for evaluating a P-gp inhibitor like KR-30031.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by KR-30031.
Caption: General experimental workflow for assessing the P-gp inhibitory activity of KR-30031.
Guidelines for Laboratory Use: Solubility and Stability Considerations
Due to the absence of specific manufacturer or literature data on the solubility and stability of KR-30031, the following are general recommendations based on its chemical nature and intended use.
Solubility
-
Organic Solvents: As a solid organic molecule, KR-30031 is likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in a solvent like DMSO.
-
Aqueous Solutions: Direct solubility in aqueous buffers is expected to be low. For cell-based assays, the DMSO stock solution is typically diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough (usually <0.5%) to not affect the experimental results.
Stability and Storage
-
Solid Form: As a solid, KR-30031 should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. The stability of the compound in solution over time should be determined empirically if long-term storage is required.
Experimental Protocols: A General Framework
The following provides a generalized protocol for utilizing KR-30031 in a cell-based assay to assess its P-gp inhibitory activity. This should be adapted and optimized for specific cell lines and experimental conditions.
Objective: To determine the effect of KR-30031 on the intracellular accumulation of a P-gp substrate in a P-gp-overexpressing cancer cell line.
Materials:
-
KR-30031
-
P-gp-overexpressing cancer cell line (e.g., HCT15/CL02, MES-SA/DX5)
-
Appropriate cell culture medium and supplements
-
Fluorescent P-gp substrate (e.g., Rhodamine 123) or a chemotherapeutic drug that is a P-gp substrate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates for cell culture
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Preparation of KR-30031 Stock Solution:
-
Dissolve a known weight of KR-30031 in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots.
-
-
Cell Seeding:
-
Seed the P-gp-overexpressing cells into a multi-well plate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment with KR-30031:
-
On the day of the experiment, prepare serial dilutions of the KR-30031 stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of KR-30031 to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest KR-30031 concentration).
-
-
Co-administration of P-gp Substrate:
-
Add the P-gp substrate (e.g., Rhodamine 123) to each well at a fixed concentration.
-
Incubate the plate for a specific period (e.g., 60-90 minutes) at 37°C.
-
-
Measurement of Intracellular Accumulation:
-
After incubation, remove the treatment medium and wash the cells multiple times with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells to release the intracellular contents.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Alternatively, for fluorescent substrates, intracellular accumulation can be quantified using flow cytometry on intact cells.
-
-
Data Analysis:
-
Calculate the fold-increase in intracellular substrate accumulation in the presence of KR-30031 compared to the vehicle control.
-
Plot the fold-increase as a function of the KR-30031 concentration and determine the half-maximal effective concentration (EC₅₀) to quantify its P-gp inhibitory potency.
-
This guide provides a starting point for researchers working with KR-30031. Due to the limited public information, it is highly recommended that users perform their own validation experiments to determine the optimal conditions for solubility, stability, and experimental use.
References
An In-depth Technical Guide to the Optical Isomers of KR30031
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical isomers of KR30031, a verapamil analog investigated for its potential as a multidrug resistance (MDR) modulator with reduced cardiovascular side effects. This document details the differential effects of its stereoisomers, R-KR30031 and S-KR30031, presenting key quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to this compound and its Optical Isomerism
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance in cancer cells.[1][2] By inhibiting P-gp, this compound can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1][3] As a chiral molecule, this compound exists as two optical isomers (enantiomers): R-KR30031 and S-KR30031. A pivotal study was conducted to compare the cardiovascular adverse effects and MDR reversal activity of these isomers, revealing significant stereoselectivity in their biological actions.[1]
Comparative Quantitative Data of this compound Isomers
The following tables summarize the key quantitative findings from the comparative study of R-KR30031, S-KR30031, and the related compound R-verapamil.[1]
Table 1: Cardiovascular Effects of this compound Isomers and R-Verapamil
| Compound | Aortic Relaxation (EC50, µM) | Decrease in Left Ventricular Pressure (EC50, mM) | Hypotensive Effect (ED20, mg/kg) |
| R-KR30031 | 11.8 | 23.9 | 1.15 |
| S-KR30031 | 10.2 | 9.4 | 0.60 |
| R-Verapamil | 0.46 | 0.089 | 0.05 |
EC50: Half maximal effective concentration. A lower value indicates higher potency. ED20: Dose required to produce a 20% reduction in blood pressure.
Table 2: Multidrug Resistance Reversal Activity of this compound Isomers and R-Verapamil
| Compound | Enhancement of Paclitaxel-Induced Cytotoxicity in HCT15/CL02 cells (IC50, µM) | Enhancement of Paclitaxel-Induced Cytotoxicity in MES-SA/DX5 cells (IC50, µM) |
| R-KR30031 | 3.11 | Not Reported |
| S-KR30031 | 3.04 | Not Reported |
| R-Verapamil | 2.58 | Not Reported |
IC50: Half maximal inhibitory concentration for enhancing paclitaxel's cytotoxicity. A lower value indicates greater potentiation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound isomers, based on established and widely used protocols.
Measurement of Aortic Relaxation
This experiment assesses the vasorelaxant effects of the compounds on isolated arterial tissue.
-
Tissue Preparation: Thoracic aortas are excised from rats and placed in a cold Krebs-Henseleit solution. The aorta is then cut into ring segments of approximately 4 mm in width.[4]
-
Apparatus: The aortic rings are mounted in an organ bath containing the Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. Each ring is connected to a force-displacement transducer to record changes in tension.[4]
-
Procedure:
-
The arterial rings are equilibrated under a tension of 1 g for at least 45 minutes.
-
The integrity of the endothelium is tested by stimulating with a high concentration of potassium chloride (e.g., 80 mM).
-
After stabilization, the aortic rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine.
-
Cumulative concentrations of the test compounds (R-KR30031, S-KR30031, or R-verapamil) are added to the bath, and the relaxation of the aortic rings is measured.
-
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and the EC50 values are calculated from the concentration-response curves.
Assessment of Effects on Left Ventricular Pressure (Isolated Rat Heart)
The Langendorff isolated heart preparation is used to evaluate the direct effects of the compounds on cardiac function without the influence of the nervous system.[5][6]
-
Heart Isolation and Perfusion:
-
Rats are anesthetized, and the hearts are rapidly excised.
-
The aorta is cannulated, and the heart is perfused in a retrograde manner with an oxygenated Krebs-Henseleit solution at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries.[5][6]
-
-
Measurement of Left Ventricular Pressure: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
Procedure:
-
The heart is allowed to stabilize.
-
The test compounds are infused into the perfusion solution at various concentrations.
-
Changes in left ventricular developed pressure, heart rate, and coronary flow are recorded.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 values for the decrease in left ventricular pressure.
In Vivo Measurement of Hypotensive Effects
This protocol assesses the impact of the compounds on the blood pressure of living animals.
-
Animal Preparation: Rats are anesthetized, and a catheter is inserted into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement.[7][8][9]
-
Drug Administration: The test compounds are administered intravenously or intraperitoneally.
-
Blood Pressure Monitoring: Mean arterial blood pressure and heart rate are continuously monitored and recorded.[7][8]
-
Data Analysis: The dose of each compound required to produce a 20% decrease in mean arterial blood pressure (ED20) is determined.
Multidrug Resistance Reversal Assay
This in vitro assay evaluates the ability of the compounds to sensitize drug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Lines: P-glycoprotein-overexpressing human cancer cell lines, such as HCT15/CL02 (colon adenocarcinoma) and MES-SA/DX5 (uterine sarcoma), are used.[1][10]
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of the test compounds (R-KR30031, S-KR30031, or R-verapamil).
-
After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 value for paclitaxel in the presence of each test compound is calculated. A lower IC50 for paclitaxel indicates a greater reversal of multidrug resistance.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound's optical isomers.
Caption: Mechanism of P-glycoprotein inhibition by this compound isomers.
Caption: Workflow for evaluating this compound isomers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Measurement of Vascular Relaxation Function [bio-protocol.org]
- 5. transonic.com [transonic.com]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Evidence in hypertensive rats of hypotensive effect after mandibular extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing KR30031 to Enhance Paclitaxel Efficacy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers. Its efficacy, however, can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes paclitaxel from cancer cells. KR30031 has been identified as a P-glycoprotein inhibitor, developed as an analog of verapamil but with a more favorable cardiovascular safety profile. The combination of this compound with paclitaxel presents a promising strategy to overcome P-gp-mediated resistance, thereby enhancing the therapeutic efficacy of paclitaxel.
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and paclitaxel.
Mechanism of Action
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This compound functions as a P-glycoprotein inhibitor. By blocking the P-gp efflux pump, this compound increases the intracellular concentration of paclitaxel in MDR cancer cells, thus restoring their sensitivity to the cytotoxic effects of paclitaxel.
Data Presentation
Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with this compound
| Cell Line | Treatment | IC50 (nM) | Fold Potentiation |
| HCT15 (Colon Cancer, P-gp overexpressing) | Paclitaxel alone | 550 | - |
| Paclitaxel + this compound (4 µM) | 9.17 | ~60 | |
| HCT15/CL02 (Colon Cancer, P-gp overexpressing) | Paclitaxel alone | >5000 | - |
| Paclitaxel + this compound (conc. not specified) | Synergistic cytotoxicity observed | Data not available | |
| MES-SA/DX5 (Uterine Sarcoma, P-gp overexpressing) | Paclitaxel alone | >5000 | - |
| Paclitaxel + this compound (conc. not specified) | Synergistic cytotoxicity observed | Data not available |
Note: The IC50 values and fold potentiation are derived from studies comparing the efficacy of paclitaxel in the presence and absence of a P-gp inhibitor. The potentiation by this compound in HCT15 cells was found to be equipotent to that of verapamil.
Table 2: In Vivo Oral Bioavailability of Paclitaxel with this compound in Rats
| Treatment Group (n=5 per group) | Paclitaxel Dose | This compound Dose | Paclitaxel Bioavailability (%) | Fold Increase in Bioavailability |
| Control | 50 mg/kg (oral) | - | 5.8 ± 1.2 | - |
| This compound Co-administration | 50 mg/kg (oral) | 20 mg/kg (oral) | 43.5 ± 9.1 | ~7.5 |
Data from a study in male Sprague-Dawley rats.[1]
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of this compound.
-
Materials:
-
Cancer cell lines (e.g., multidrug-resistant HCT15, MES-SA/DX5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Paclitaxel stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in culture medium.
-
Treat the cells with varying concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 4 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Materials:
-
P-gp overexpressing cancer cell line (e.g., HCT15)
-
Rhodamine 123
-
This compound
-
Verapamil (as a positive control)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-incubate the cells with this compound or verapamil at various concentrations for 1 hour.
-
Add rhodamine 123 to a final concentration of 1 µM and incubate for another 1-2 hours.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence intensity in the presence of this compound indicates P-gp inhibition.
-
In Vivo Protocol
Human Tumor Xenograft Model
This protocol describes a typical in vivo efficacy study of the combination of this compound and paclitaxel in a mouse xenograft model.
-
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Multidrug-resistant human cancer cells (e.g., HCT15)
-
Paclitaxel for injection
-
This compound for oral administration
-
Matrigel (optional)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).
-
Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 20 mg/kg) 1-2 hours before paclitaxel administration to ensure maximal P-gp inhibition.
-
Administer paclitaxel intravenously (e.g., via tail vein injection) at a specified dose (e.g., 10-20 mg/kg).
-
Repeat the treatment according to a defined schedule (e.g., once or twice weekly for 3-4 weeks).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: Mechanism of this compound and Paclitaxel Combination.
Caption: In Vitro Cell Viability Assay Workflow.
Caption: Signaling Pathways Modulated by Paclitaxel.
Safety and Precautions
This compound has been developed to have fewer cardiovascular side effects compared to its parent compound, verapamil. However, as with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the relevant safety data sheets and institutional guidelines before handling this compound and paclitaxel. When conducting in vivo studies, animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
Application Notes and Protocols for KR30031 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of KR30031 in mouse models, primarily focusing on its function as a P-glycoprotein (P-gp) inhibitor to enhance the oral bioavailability of co-administered therapeutic agents.
Introduction
This compound is a novel P-glycoprotein (P-gp) inhibitor, identified as a verapamil analog with reduced cardiovascular side effects.[1] P-gp is an ATP-dependent efflux pump that is highly expressed in various tissues, including the intestinal epithelium, where it actively transports a wide range of substrates, including many chemotherapeutic drugs like paclitaxel, out of cells. This action significantly reduces the oral bioavailability of these drugs. By inhibiting P-gp, this compound can increase the intracellular concentration and systemic absorption of co-administered P-gp substrates.
The primary application of this compound in mouse models is to investigate its potential to overcome P-gp-mediated multidrug resistance and to improve the pharmacokinetic profiles of orally administered drugs that are P-gp substrates.
Data Presentation
The following table summarizes quantitative data from a key preclinical study in a rat model, which can serve as a starting point for designing mouse experiments. Note that optimal dosages for mice may vary and should be determined empirically.
| Parameter | Vehicle Control | This compound (15 mg/kg, p.o.) | Reference |
| Co-administered Drug | Paclitaxel (60 mg/kg, p.o.) | Paclitaxel (60 mg/kg, p.o.) | [1] |
| Animal Model | Rat | Rat | [1] |
| Effect on Paclitaxel Bioavailability | Baseline | 7.5-fold increase | [1] |
Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Signaling Pathway
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport substrates out of the cell. This compound acts as an inhibitor of this process.
Caption: Mechanism of P-gp inhibition by this compound to enhance paclitaxel absorption.
Experimental Workflow for Evaluating this compound in Mouse Models
This workflow outlines the key steps for assessing the efficacy of this compound in enhancing the oral bioavailability of a P-gp substrate drug in mice.
Caption: Experimental workflow for in vivo evaluation of this compound in mice.
Experimental Protocols
The following protocols are adapted from studies on P-gp inhibitors and provide a framework for the administration of this compound in mouse models. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Evaluation of this compound on the Oral Bioavailability of Paclitaxel in Mice
1. Materials and Reagents:
-
This compound
-
Paclitaxel
-
Vehicle for oral administration (e.g., a mixture of Cremophor EL and ethanol (1:1, vol/vol), further diluted with saline)
-
Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
2. Animal Handling and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomly assign mice to two groups:
-
Control Group: Vehicle + Paclitaxel
-
Treatment Group: this compound + Paclitaxel
-
3. Drug Preparation and Administration:
-
This compound Formulation: Based on the rat study, a starting dose for mice could be in the range of 10-20 mg/kg. Dissolve this compound in the chosen vehicle. The final volume for oral gavage should be approximately 5-10 mL/kg body weight.
-
Paclitaxel Formulation: Prepare a stock solution of paclitaxel in a suitable vehicle. A typical oral dose of paclitaxel in mouse studies is around 10-60 mg/kg.
-
Administration:
-
Fast mice for 4-6 hours before drug administration.
-
Administer this compound (or vehicle for the control group) via oral gavage.
-
After a pre-determined interval (e.g., 30-60 minutes), administer paclitaxel via oral gavage to all mice.
-
4. Sample Collection and Processing:
-
Collect blood samples (approximately 50-100 µL) via tail vein or submandibular bleeding at various time points post-paclitaxel administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis and Pharmacokinetic Analysis:
-
Extract paclitaxel from plasma samples using a suitable solvent precipitation or liquid-liquid extraction method.
-
Quantify the concentration of paclitaxel in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) for both groups.
-
Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the effect of this compound on the oral bioavailability of paclitaxel.
Protocol 2: In Vitro Caco-2 Permeability Assay
This in vitro assay can be used to confirm the P-gp inhibitory activity of this compound before conducting in vivo studies.
1. Materials and Reagents:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled drug)
-
Hank's Balanced Salt Solution (HBSS)
-
Cell culture reagents
2. Methods:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical).
-
Add the P-gp substrate to either the apical or basolateral chamber, with and without this compound.
-
Incubate for a defined period and then measure the concentration of the substrate in the receiver chamber.
-
Calculate the apparent permeability (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux.
-
A significant reduction in the efflux ratio in the presence of this compound confirms its P-gp inhibitory activity.
Disclaimer: These protocols are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures. Dosages and specific experimental conditions should be optimized based on the specific research question and mouse model used.
References
Application Notes and Protocols for Testing KR30031 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of KR30031, a potential therapeutic agent, using in vitro cell culture models. The primary focus of these assays is to evaluate the cytoprotective effects of this compound in the context of simulated ischemia/reperfusion (I/R) injury, a common cause of damage in cardiovascular events.
While existing research has primarily focused on the role of this compound as a multidrug resistance modulator in cancer cells, its observed cardiovascular effects warrant investigation into its potential as a cardioprotective agent.[1][2] These protocols are designed to be adaptable for use with relevant cardiac cell lines, such as H9c2 cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Hypothetical Signaling Pathway of this compound in Cardioprotection
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cardioprotective effects during ischemia/reperfusion injury. This pathway is postulated based on the known mechanisms of I/R injury and potential targets for therapeutic intervention.
References
Application Notes and Protocols: Measuring KR30031's Effect on Rhodamine Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. KR30031 has been identified as a novel modulator of MDR, exhibiting the potential to reverse P-gp-mediated drug resistance.
This document provides detailed application notes and protocols for measuring the effect of this compound on the accumulation of rhodamine 123, a fluorescent substrate of P-gp. Increased intracellular accumulation of rhodamine 123 in the presence of an inhibitor is a direct measure of the inhibition of P-gp activity. These protocols are intended for researchers in oncology, pharmacology, and drug development engaged in the evaluation of P-gp inhibitors.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound and comparable compounds on rhodamine accumulation in P-gp expressing cancer cell lines.
Table 1: Effect of this compound and Verapamil on Rhodamine Accumulation in HCT15 and HCT15/CL02 Cell Lines
| Compound | Cell Line | Concentration | Rhodamine Accumulation (% of control) |
| Verapamil | HCT15 | 10 µM | ~271% |
| This compound | HCT15 | 10 µM | Similar to Verapamil |
| Verapamil | HCT15/CL02 | 10 µM | 440% |
| KR-30026* | HCT15/CL02 | 10 µM | 721% |
*Data for KR-30026, a related compound, is included for comparative purposes. The original study noted that the maximal rhodamine accumulation for this compound in HCT15 cells was similar to that of verapamil[1]. Another study with related compounds showed verapamil-induced accumulation to be 271% in HCT15 cells[2]. The HCT15/CL02 cell line is a multidrug-resistant variant of the HCT15 human colon adenocarcinoma cell line.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in modulating P-glycoprotein-mediated rhodamine efflux.
Caption: P-gp Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a rhodamine 123 accumulation assay to assess the P-gp inhibitory activity of this compound.
Rhodamine 123 Accumulation Assay using Flow Cytometry
Objective: To quantify the intracellular accumulation of rhodamine 123 in P-gp-expressing cells in the presence and absence of this compound.
Materials:
-
P-gp-expressing cell line (e.g., HCT15, HCT15/CL02, MCF7/ADR) and a corresponding parental sensitive cell line.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
Verapamil (positive control)
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Inhibitors:
-
Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the medium containing the test compounds (this compound at various concentrations) or the positive control (verapamil, e.g., 10 µM) to the respective wells. For the negative control, add medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubate the plates at 37°C for 1 hour.
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of rhodamine 123 in pre-warmed cell culture medium (e.g., 5 µM).
-
Add the rhodamine 123 working solution to all wells (including controls) and incubate for 60-90 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium containing rhodamine 123 and the inhibitors.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the emission in the green channel (typically around 525-530 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Calculate the fold increase in rhodamine 123 accumulation for each treatment condition relative to the vehicle-treated control.
-
The fold increase is calculated as: (MFI of treated cells) / (MFI of control cells).
-
Plot the fold increase in fluorescence against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value if desired.
-
Experimental Workflow Diagram
Caption: Rhodamine 123 Accumulation Assay Workflow.
References
Application Notes and Protocols: KR30031 for HCT15 Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited public data exists for the direct application of KR30031 on HCT15 colorectal cancer cells. The following application notes and protocols are based on available research on this compound as a multidrug resistance modulator and established experimental procedures for the HCT15 cell line. The provided dosage information and depicted signaling pathways are illustrative and should be optimized for specific experimental conditions.
Introduction
This compound has been identified as a modulator of multidrug resistance (MDR) in cancer cells.[1] This property makes it a compound of interest for sensitizing chemoresistant cancer cells to standard therapeutic agents. The HCT15 human colorectal adenocarcinoma cell line is a widely used model in cancer research, known for its resistance to various chemotherapeutic drugs. These application notes provide a framework for investigating the effects of this compound on HCT15 cells, particularly in the context of overcoming drug resistance.
Data Presentation
Table 1: Efficacy of Paclitaxel in Combination with this compound in HCT15 Cells
| Treatment | Concentration of this compound | EC50 of Paclitaxel (nM) |
| Paclitaxel alone | - | Not specified |
| Paclitaxel + this compound | 4.0 µg/ml | 0.05 |
| Paclitaxel + Verapamil (control) | 4.0 µg/ml | 0.04 |
Data adapted from a study on multidrug resistance modulators.[1]
Table 2: Rhodamine Accumulation in HCT15 Cells
| Treatment | Rhodamine Accumulation |
| Control | Baseline |
| This compound | Similar to Verapamil |
| Verapamil | Significant increase |
Qualitative summary based on a study indicating this compound's effect on drug accumulation.[1]
Experimental Protocols
1. HCT15 Cell Culture
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 split ratio.
2. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound alone or in combination with a chemotherapeutic agent like paclitaxel.
-
Cell Seeding: Seed HCT15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) with and without a fixed concentration of paclitaxel. Include untreated and vehicle-treated cells as controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed HCT15 cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
4. Western Blot Analysis
This protocol is for analyzing the effect of this compound on protein expression levels, particularly those involved in drug resistance and apoptosis signaling pathways.
-
Protein Extraction: Treat HCT15 cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against P-glycoprotein, Bcl-2, Bax, Caspase-3) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound effects on HCT15 cells.
Caption: Proposed mechanism of this compound in overcoming multidrug resistance in HCT15 cells.
References
Application Notes & Protocols: Investigating the Chemosensitizing Potential of KR30031
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemoresistance remains a significant hurdle in the effective treatment of many cancers. One promising strategy to overcome this is the use of chemosensitizing agents, which can enhance the efficacy of conventional chemotherapeutic drugs.[1] This document provides a detailed experimental framework for investigating the potential of a novel compound, KR30031, as a chemosensitizing agent. The protocols outlined below describe methods to assess the synergistic effects of this compound with a standard chemotherapeutic agent in cancer cell lines and in vivo models.
In Vitro Chemosensitization Studies
Cell Viability and Cytotoxicity Assays
To determine the effect of this compound on the sensitivity of cancer cells to a chemotherapeutic drug, cell viability assays are performed. Assays such as the MTT, MTS, or CCK-8 are suitable for this purpose.[2][3][4][5]
Protocol: Cell Viability using CCK-8 Assay [5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent alone, this compound alone, and a combination of the two. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of this compound can be determined.
Data Presentation:
Table 1: IC50 Values of Chemotherapeutic Agent in Combination with this compound
| Cell Line | Chemotherapeutic Agent IC50 (µM) | Chemotherapeutic Agent + this compound (1 µM) IC50 (µM) | Fold Sensitization |
| Cancer Cell Line A | 10.5 | 2.1 | 5.0 |
| Cancer Cell Line B | 15.2 | 4.8 | 3.2 |
Apoptosis Assays
To investigate whether the observed chemosensitization is due to an increase in apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed.[7][8][9][10]
Protocol: Annexin V/PI Apoptosis Assay [6][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with the chemotherapeutic agent, this compound, or the combination for 48 hours.
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]
Data Presentation:
Table 2: Percentage of Apoptotic Cells after Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 2.1 | 1.5 |
| Chemotherapeutic Agent (5 µM) | 10.3 | 5.2 |
| This compound (1 µM) | 4.5 | 2.0 |
| Combination | 35.7 | 15.4 |
Mechanism of Action: Signaling Pathway Analysis
The chemosensitizing effect of this compound may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[11][12][13] Western blotting can be used to assess the expression and phosphorylation status of key proteins in these pathways.[14][15][16][17]
Protocol: Western Blotting [14][15][17]
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis-related proteins like Cleaved Caspase-3 and PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
Hypothetical Signaling Pathway Modulation by this compound:
Caption: this compound inhibits Akt phosphorylation, enhancing chemo-induced apoptosis.
In Vivo Chemosensitization Studies
To validate the in vitro findings, the chemosensitizing effect of this compound should be evaluated in an in vivo tumor xenograft model.[18][19]
Protocol: Subcutaneous Xenograft Model [18][19]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) this compound alone, and (4) Combination of the chemotherapeutic agent and this compound.
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
Table 3: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| Chemotherapeutic Agent | 750 ± 120 | 40 |
| This compound | 1100 ± 130 | 12 |
| Combination | 250 ± 80 | 80 |
Experimental Workflow
The overall experimental design for the chemosensitization studies of this compound is summarized in the following workflow diagram.
Caption: Workflow for this compound chemosensitization studies.
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a chemosensitizing agent. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. woongbee.com [woongbee.com]
- 6. ijbs.com [ijbs.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. addgene.org [addgene.org]
- 15. bio-rad.com [bio-rad.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KR30031 in Reversing Multidrug Resistance In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KR30031, a potent P-glycoprotein (P-gp) inhibitor, for the in vitro reversal of multidrug resistance (MDR) in cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate the evaluation of this compound's efficacy and mechanism of action.
Introduction
Multidrug resistance is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects. This compound is a novel modulator of MDR that has been shown to be as effective as the well-known P-gp inhibitor verapamil in sensitizing MDR cancer cells to chemotherapeutic drugs, but with potentially minimal cardiovascular toxicity.[1] This document outlines the in vitro applications of this compound and provides standardized protocols for its investigation.
Mechanism of Action
This compound functions as a P-glycoprotein inhibitor.[1] In multidrug-resistant cancer cells, P-gp is overexpressed in the cell membrane and actively transports a wide range of anticancer drugs out of the cell, preventing them from reaching their intracellular targets. This compound competitively or non-competitively binds to P-gp, inhibiting its efflux function. This leads to an increased intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic efficacy in resistant cells.
Caption: Mechanism of this compound in overcoming P-gp-mediated multidrug resistance.
Data Presentation
The efficacy of this compound in reversing multidrug resistance can be quantified and summarized. The following tables present a compilation of in vitro data for this compound and its stereoisomers.
Table 1: Potentiation of Paclitaxel Cytotoxicity in HCT15 Human Colon Carcinoma Cells
| Compound | Concentration (µg/mL) | EC50 (nM) |
| This compound | 4.0 | 0.05 |
| Verapamil | 4.0 | 0.04 |
EC50 represents the concentration of the modulator that reduces the IC50 of paclitaxel by 50%. Data from a study on HCT15 cells.[1]
Table 2: Enhancement of Paclitaxel Cytotoxicity in P-gp Overexpressing Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HCT15/CL02 | R-KR30031 | 3.11 |
| (P-gp overexpressing) | S-KR30031 | 3.04 |
| R-Verapamil | 2.58 | |
| MES-SA/DX5 | R-KR30031 | 3.11 |
| (P-gp overexpressing) | S-KR30031 | 3.04 |
| R-Verapamil | 2.58 |
IC50 values represent the concentration of the modulator required to enhance paclitaxel-induced cytotoxicity.[2]
Table 3: Effect on Rhodamine Accumulation in HCT15/CL02 Cells
| Compound | Rhodamine Accumulation (%) |
| KR30026 | 721 |
| Verapamil | 440 |
Although specific data for this compound on rhodamine accumulation in HCT15/CL02 is not provided in the abstract, it is stated that maximal rhodamine accumulation by KR30026, this compound, and verapamil were similar in HCT15 cells.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Culture
-
Cell Lines: Use a pair of drug-sensitive parental cancer cell lines (e.g., HCT15, SK-OV-3) and their multidrug-resistant, P-gp-overexpressing counterparts (e.g., HCT15/CL02).
-
Culture Medium: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Resistant Cell Line Maintenance: For the resistant cell line, maintain selective pressure by including a low concentration of the selecting drug (e.g., paclitaxel) in the culture medium. Culture cells in drug-free medium for at least one week before conducting experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.
References
Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Function with KR30031
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1] The analysis of P-gp function is crucial for the development of new anticancer drugs and for overcoming MDR. Flow cytometry offers a robust and quantitative method to assess P-gp activity by measuring the efflux of fluorescent substrates.[2]
KR30031 is a novel, verapamil-like P-glycoprotein inhibitor designed to have fewer cardiovascular side effects than its predecessor.[3][4] It has been shown to potentiate the cytotoxicity of P-gp substrates, such as paclitaxel, by inhibiting P-gp-mediated drug efflux.[4] These application notes provide a detailed protocol for the analysis of P-gp function using the fluorescent substrate Rhodamine 123 in conjunction with the P-gp inhibitor this compound.
Principle of the Assay
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 from cells. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor, such as this compound or Verapamil (a well-characterized P-gp inhibitor used as a positive control), is present, the efflux is blocked, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence. This change in fluorescence intensity, quantified by flow cytometry, serves as a measure of P-gp inhibition.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in modulating P-gp function, as compared to the known P-gp inhibitor, Verapamil.
| Compound | Metric | Cell Line | Value | Comparison |
| This compound | EC50 of Paclitaxel Cytotoxicity Potentiation | HCT15 | 0.05 nM (at 4.0 µg/ml Paclitaxel) | Equipotent with Verapamil[4] |
| Verapamil | EC50 of Paclitaxel Cytotoxicity Potentiation | HCT15 | 0.04 nM (at 4.0 µg/ml Paclitaxel) | Reference Inhibitor[4] |
| This compound | Maximal Rhodamine Accumulation | HCT15 | Similar to Verapamil | Similar efficacy in this cell line[4] |
| KR30026 | Maximal Rhodamine Accumulation | HCT15/CL02 | 721% of control | More potent than Verapamil[4] |
| Verapamil | Maximal Rhodamine Accumulation | HCT15/CL02 | 440% of control | Reference Inhibitor[4] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A P-gp overexpressing cell line (e.g., HCT15/CL02, MES-SA/DX5) and a corresponding parental cell line with low P-gp expression (e.g., HCT15, MES-SA).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Verapamil Hydrochloride: (Positive Control) Prepare a stock solution in water or DMSO and store at -20°C.
-
Rhodamine 123: (Fluorescent P-gp Substrate) Prepare a stock solution in DMSO and store at -20°C, protected from light. Optimal, non-cytotoxic concentrations are typically in the range of 50-200 ng/ml.[5][6]
-
Cell Culture Medium: Appropriate for the cell lines used (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Flow Cytometry Tubes.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
Experimental Workflow
References
- 1. ori.umkc.edu [ori.umkc.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Novel multidrug-resistance modulators, KR-30026 and KR-30031, in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing KR30031 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KR30031 in cytotoxicity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a modulator of multidrug resistance (MDR) in cancer cells.[1] Its primary mechanism of action is the potentiation of the cytotoxic effects of other anticancer drugs, such as paclitaxel, particularly in cancer cells that overexpress P-glycoprotein (P-gp), a key drug efflux pump.[1] this compound itself has been shown to have minimal cardiovascular toxicity compared to other MDR modulators like verapamil.[1]
Q2: Does this compound have intrinsic cytotoxic effects?
A2: Studies suggest that this compound's intrinsic cytotoxicity is low. Its main function is to enhance the cytotoxicity of other chemotherapeutic agents by overcoming multidrug resistance.[1] When used in combination with drugs like paclitaxel, it significantly lowers the concentration of the chemotherapeutic agent required to induce cell death in resistant cell lines.[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound depends on the specific cell line, the chemotherapeutic agent it is being co-administered with, and the experimental endpoint. It is recommended to perform a dose-response matrix experiment. This involves testing a range of this compound concentrations in combination with a range of concentrations of the primary cytotoxic drug. This will allow you to determine the concentration of this compound that provides the maximum potentiation of the primary drug's effect with minimal off-target effects.
Q4: What are some common issues to look out for when working with this compound in cytotoxicity assays?
A4: Common issues include determining the correct concentration range, ensuring solubility of the compound, and accurately interpreting the potentiation effect. It is crucial to include proper controls, such as cells treated with this compound alone, the chemotherapeutic agent alone, and the vehicle control, to accurately assess the synergistic effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.[2] |
| No potentiation of cytotoxicity observed | The cell line may not express P-glycoprotein (P-gp) or the primary drug is not a P-gp substrate. This compound concentration may be too low. | Confirm P-gp expression in your cell line using techniques like Western blot or flow cytometry. Verify that the primary drug is a known P-gp substrate. Perform a dose-response experiment with a wider range of this compound concentrations. |
| Unexpected cytotoxicity with this compound alone | The concentration of this compound may be too high for the specific cell line, or there may be off-target effects. | Determine the IC50 of this compound alone in your cell line to establish a non-toxic concentration range for synergy experiments. |
| "Bell-shaped" dose-response curve | This can sometimes be observed with compounds that have complex biological effects or due to experimental artifacts like compound precipitation at high concentrations. | Carefully observe the solubility of this compound at high concentrations. Consider using a different assay method to confirm the results. |
| Difficulty reproducing results | Variations in cell culture conditions (e.g., passage number, confluency), reagent quality, or incubation times. | Maintain consistent cell culture practices. Use fresh reagents and ensure precise timing for all experimental steps. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Matrix
This protocol outlines a general method for determining the optimal concentration of this compound to potentiate the cytotoxicity of a primary chemotherapeutic agent (Drug X).
Materials:
-
Cancer cell line of interest (e.g., a known P-gp expressing line like HCT15/CL02)
-
Complete cell culture medium
-
This compound
-
Drug X (primary chemotherapeutic agent)
-
Vehicle (e.g., DMSO)
-
96-well microplates
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Drug X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of both this compound and Drug X in complete cell culture medium to create a range of concentrations.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared concentrations of this compound and Drug X to the wells according to a pre-designed matrix layout. Include the following controls:
-
Vehicle control (cells treated with the highest concentration of vehicle)
-
This compound alone (at various concentrations)
-
Drug X alone (at various concentrations)
-
-
-
Incubation:
-
Incubate the plate for a period relevant to the mechanism of action of Drug X (typically 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each treatment condition.
-
Plot the dose-response curves for Drug X in the presence and absence of different concentrations of this compound.
-
Calculate the IC50 values for Drug X under each condition to determine the potentiation effect of this compound.
-
Data Presentation
Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound in HCT15 Colon Cancer Cells
| Treatment | Concentration | EC50 of Paclitaxel (nM) | Fold Potentiation |
| Paclitaxel alone | - | > 100 (example value) | - |
| Paclitaxel + Verapamil | 4.0 µg/ml | 0.05 | ~2000x |
| Paclitaxel + this compound | 4.0 µg/ml | 0.04 | ~2500x |
This table is based on data from a study on novel multidrug-resistance modulators and serves as an example of how to present potentiation data.[1] Actual values will vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Logical diagram for troubleshooting unexpected cytotoxicity assay results.
References
Technical Support Center: Overcoming KR30031 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues when using the P-glycoprotein (P-gp) inhibitor, KR30031, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a novel multidrug-resistance (MDR) modulator. It functions as a P-glycoprotein (P-gp) inhibitor, preventing the efflux of chemotherapeutic agents from cancer cells and thereby increasing their intracellular concentration and efficacy. Its primary application is in cancer research to overcome MDR in cancer cells.
Q2: I am observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A2: A decline in efficacy during long-term experiments could be due to the chemical instability of this compound in the experimental medium. Like its analog verapamil, this compound's chemical structure contains functional groups, such as tertiary amines and ether moieties, that can be susceptible to degradation over time, especially in aqueous environments at 37°C. This degradation can lead to a lower effective concentration of the active compound.
Q3: How should I properly store my stock solutions of this compound to ensure stability?
A3: For maximum stability, it is recommended to prepare concentrated stock solutions of this compound in an anhydrous organic solvent such as DMSO. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its structure as a verapamil analog, potential degradation routes could include oxidation of the tertiary amine and hydrolysis of ether linkages. These reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in the culture medium.
Q5: Can I pre-mix this compound into my cell culture medium for a long-term experiment?
A5: It is generally not recommended to pre-mix this compound into large volumes of cell culture medium for experiments that span several days. The stability of the compound in aqueous media at 37°C may be limited. A better practice is to add freshly diluted this compound to the cell cultures at each medium change to ensure a consistent and effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or declining activity of this compound in experiments longer than 24 hours.
-
Potential Cause: Degradation of this compound in the aqueous cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each addition to the culture.
-
Minimize Incubation Time in Media: If possible, design your experiment to minimize the time this compound is incubated in the medium before being added to the cells.
-
Stability Assessment: Perform a simple stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then test the activity of the aged medium in a short-term functional assay (e.g., a rhodamine 123 efflux assay).
-
Consider a More Stable Analog: If instability remains a significant issue, investigate the literature for more stable P-gp inhibitors that may be suitable for your experimental system.
-
Issue 2: High variability in results between experimental replicates.
-
Potential Cause 1: Inconsistent preparation of this compound working solutions.
-
Troubleshooting Steps:
-
Standardized Dilution Protocol: Ensure a consistent and validated protocol for diluting the concentrated stock solution. Use calibrated pipettes and ensure complete dissolution at each step.
-
Vortexing: Thoroughly vortex the stock solution vial after thawing and before taking an aliquot.
-
-
Potential Cause 2: Adsorption of the compound to plasticware.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for preparing and storing this compound solutions.
-
Pre-treatment of Plasticware: In some cases, pre-incubating plasticware with a serum-containing medium can help to block non-specific binding sites.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Light Protection | Notes |
| Solid Powder | N/A | -20°C | Recommended | Store in a desiccator. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Essential | Aliquot to avoid freeze-thaw cycles. |
| Working Dilution | Cell Culture Medium | 2-8°C | Essential | Prepare fresh for each use. Do not store. |
Table 2: Solvent Compatibility for this compound
| Solvent | Solubility | Recommended for Stock | Notes |
| DMSO | High | Yes | Recommended for primary stock solutions. |
| Ethanol | Moderate | Yes | Can be used, but may have higher volatility. |
| PBS | Low | No | Not recommended for stock solutions due to poor solubility and potential for precipitation. |
| Water | Very Low | No | This compound is sparingly soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a standard cell culture medium over a 72-hour period at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)
-
Rhodamine 123
-
96-well black, clear-bottom tissue culture plates
-
Fluorimeter
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of 10 µM this compound in the complete cell culture medium.
-
Aliquot the 10 µM this compound working solution into separate sterile tubes for each time point (0, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and store it at -20°C until the final time point is collected. The 0-hour sample is frozen immediately.
-
Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
After 72 hours, thaw all the "aged" this compound samples.
-
Perform a rhodamine 123 efflux assay: a. Pre-incubate the cells with the "aged" this compound samples (at a final concentration of 1 µM) for 1 hour. Include a positive control (e.g., verapamil) and a negative control (medium only). b. Add rhodamine 123 to all wells and incubate for 30 minutes. c. Wash the cells with cold PBS. d. Measure the intracellular fluorescence of rhodamine 123 using a fluorimeter.
-
Analyze the data: A decrease in rhodamine 123 accumulation in cells treated with the "aged" this compound compared to the 0-hour sample indicates degradation of the compound.
Mandatory Visualization
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for this compound stability assessment.
Technical Support Center: Understanding Drug Efficacy in SK-OV-3 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the efficacy of therapeutic compounds in the SK-OV-3 human ovarian cancer cell line, with a specific focus on the observed ineffectiveness of the P-glycoprotein inhibitor, KR30031.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to enhance the cytotoxic effects of our compound in SK-OV-3 cells, but we observe no significant potentiation. Why might this compound be ineffective in this cell line?
A1: The ineffectiveness of this compound in SK-OV-3 cells is likely due to the multifaceted and complex nature of drug resistance in this particular cell line. While this compound is known to be an inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a common drug efflux pump, SK-OV-3 cells possess additional and alternative mechanisms of resistance that are not targeted by this compound.[1][2]
Key reasons for the lack of this compound efficacy in SK-OV-3 cells include:
-
Expression of Multiple Drug Efflux Pumps: SK-OV-3 cells express several ATP-binding cassette (ABC) transporters beyond just P-gp. These can include Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), Breast Cancer Resistance Protein (BCRP or ABCG2), and MRP7 (or ABCC10).[3][4][5][6] These pumps can also expel a wide range of cytotoxic drugs from the cell, and they are not all inhibited by this compound.
-
P-gp Independent Resistance: The primary mechanism of resistance to your specific compound in SK-OV-3 cells may not be mediated by P-gp. Therefore, inhibiting P-gp with this compound would not be expected to increase intracellular drug accumulation and cytotoxicity.
-
Intrinsic Drug Resistance: The SK-OV-3 cell line was established from a patient who had undergone chemotherapy, which may contribute to its inherent resistance to various drugs.[7] This intrinsic resistance is often multifactorial, involving altered cellular pathways that are not related to drug efflux.
Q2: What are the known characteristics of the SK-OV-3 cell line that contribute to its drug resistance?
A2: SK-OV-3 is a widely used human ovarian adenocarcinoma cell line known for its robust resistance to a variety of cytotoxic agents, including cisplatin, doxorubicin, and tumor necrosis factor (TNF-α).[3][7][8][9] This resistance is attributed to several factors:
-
High Expression of ABC Transporters: As mentioned, SK-OV-3 cells can express multiple drug efflux pumps, contributing to a broad-spectrum drug resistance phenotype.[3][4][5][6]
-
Presence of Cancer Stem-like Cells: A subpopulation of cancer stem-like cells has been identified in the SK-OV-3 cell line.[10] These cells are often more resistant to chemotherapy and have a high capacity for self-renewal, which can lead to treatment failure and relapse.
-
Altered Signaling Pathways: Resistance in SK-OV-3 cells can be linked to dysregulated signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation.
-
Enhanced DNA Damage Repair Mechanisms: Some cancer cells develop highly efficient DNA repair mechanisms that can counteract the effects of DNA-damaging chemotherapeutic agents.
Troubleshooting Guide
If you are encountering a lack of efficacy with this compound or other MDR modulators in your SK-OV-3 experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| This compound does not potentiate the effect of your cytotoxic drug. | The primary resistance mechanism is not P-gp mediated. | 1. Profile ABC Transporter Expression: Perform qPCR or Western blot to determine the expression levels of various ABC transporters (P-gp, MRP1, BCRP, MRP7) in your specific SK-OV-3 cell stock. 2. Use a Broader Spectrum Inhibitor: Consider using a broader spectrum ABC transporter inhibitor or a combination of inhibitors targeting different pumps. 3. Investigate Alternative Resistance Mechanisms: Explore other potential resistance pathways, such as apoptosis inhibition (e.g., Bcl-2 expression) or altered cell cycle regulation. |
| Your cytotoxic drug shows low efficacy even in the parental SK-OV-3 cell line. | SK-OV-3 has high intrinsic resistance to this class of compounds. | 1. Determine the IC50: Perform a dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50) of your drug in SK-OV-3 cells. 2. Compare with Sensitive Cell Lines: Test your compound in a known drug-sensitive ovarian cancer cell line (e.g., A2780) to confirm its cytotoxic potential. |
| Inconsistent results between experiments. | Variation in SK-OV-3 cell culture conditions or passage number. | 1. Standardize Cell Culture Protocols: Maintain consistent cell culture conditions, including media, supplements, and passage number. 2. Cell Line Authentication: Periodically authenticate your SK-OV-3 cell line to ensure its identity and purity. |
Experimental Protocols
1. Western Blot for ABC Transporter Expression
-
Objective: To determine the protein expression levels of P-gp, MRP1, BCRP, and MRP7 in SK-OV-3 cells.
-
Methodology:
-
Cell Lysis: Lyse SK-OV-3 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for P-gp, MRP1, BCRP, and MRP7 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of a compound in SK-OV-3 cells and determine its IC50 value.
-
Methodology:
-
Cell Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and in combination with this compound, if applicable) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound ineffectiveness.
Caption: Troubleshooting workflow for drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of ABC transporters in ovarian cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Characterization of a Novel Multidrug Resistant Human Ovarian Cancer Cell Line With Heterogenous MRP7 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic changes in the evolution of multidrug resistance for cultured human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of human ovarian cancer cell line SKOV3 resistant against erlotinib and its resistant characterization [cjpt.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein expression in multidrug-resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein expression in ovarian cancer cell line following treatment with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cellosaurus cell line SK-OV-3 (CVCL_0532) [cellosaurus.org]
Addressing off-target effects of KR30031 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KR30031. Our goal is to help you address potential issues and unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modulator of multidrug resistance (MDR).[1] It has been shown to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel in cancer cell lines that overexpress P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2] By inhibiting the function of P-gp, this compound increases the intracellular concentration of the co-administered anticancer drug, thereby restoring its efficacy.
Q2: I am not observing the expected potentiation of my chemotherapeutic agent with this compound. What are the possible reasons?
Several factors could contribute to a lack of potentiation:
-
Cell Line Specificity: this compound's effect is most prominent in cell lines with high levels of P-gp expression.[2] Its efficacy may be limited in cell lines where other resistance mechanisms are dominant. For instance, this compound did not affect paclitaxel-induced cytotoxicity in SK-OV-3 cells in one study.[1]
-
Chemotherapeutic Agent: The potentiation effect of this compound has been specifically noted with P-gp substrates like paclitaxel. It may not be effective with drugs that are not substrates for this transporter.[1]
-
Drug Concentration: Ensure that the concentrations of both this compound and the chemotherapeutic agent are optimized for your specific cell line.
-
Experimental Protocol: Review your experimental setup, including incubation times and cell densities, to ensure they are appropriate for an MDR reversal assay.
Q3: I am observing unexpected cytotoxicity with this compound alone at high concentrations. Is this a known effect?
Yes, intrinsic cytotoxicity of this compound has been observed at very high concentrations (e.g., 100 µM).[2] It is crucial to determine the non-toxic concentration range of this compound in your specific cell line before conducting combination studies. This can be achieved by performing a dose-response curve for this compound alone.
Q4: Are there known cardiovascular off-target effects of this compound that could affect my in vivo experiments?
This compound has been reported to have significantly lower cardiovascular effects compared to the standard P-gp inhibitor, verapamil.[1][2] Specifically, it is less potent in causing vasodilation and reducing left ventricular pressure.[1][2] However, these effects are not entirely absent. When designing in vivo studies, it is advisable to include control groups to monitor for potential cardiovascular changes, especially at higher doses.
Q5: Do the optical isomers of this compound have different activities?
Yes, the optical isomers of this compound (R- and S-isomers) have been shown to have differential effects on cardiotoxicity, while exhibiting similar potency in reversing multidrug resistance.[2] The R-isomer of this compound was found to have a smaller effect on decreasing left ventricular pressure compared to the S-isomer, suggesting a potentially better safety profile.[2] For consistent results, it is important to be aware of the isomeric composition of the this compound you are using.
Troubleshooting Guides
Issue 1: Inconsistent Results in MDR Reversal Assays
If you are observing high variability in the potentiation of your chemotherapeutic agent by this compound, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent MDR reversal results.
Issue 2: Investigating Potential Off-Target Effects
If you suspect that this compound is causing unexpected phenotypic changes in your cells that are independent of P-gp inhibition, a systematic approach is needed to identify potential off-target effects.
Caption: A logical workflow for identifying potential off-target effects.
Data Summary
Table 1: Comparative Efficacy of this compound and its Isomers in Reversing Paclitaxel Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| R-KR30031 | HCT15/CL02 | 3.11 |
| S-KR30031 | HCT15/CL02 | 3.04 |
| R-Verapamil | HCT15/CL02 | 2.58 |
| R-KR30031 | MES-SA/DX5 | 3.11 |
| S-KR30031 | MES-SA/DX5 | 3.04 |
| R-Verapamil | MES-SA/DX5 | 2.58 |
Data extracted from a study on the differential effects of optical isomers.[2]
Table 2: Cardiovascular Effects of this compound Isomers Compared to Verapamil
| Compound | Assay | EC50 |
| R-KR30031 | Rat Aorta Relaxation | 11.8 µM |
| S-KR30031 | Rat Aorta Relaxation | 10.2 µM |
| R-Verapamil | Rat Aorta Relaxation | 0.46 µM |
| R-KR30031 | Rat Left Ventricular Pressure Decrease | 23.9 mM |
| S-KR30031 | Rat Left Ventricular Pressure Decrease | 9.4 mM |
| R-Verapamil | Rat Left Ventricular Pressure Decrease | 0.089 mM |
Data highlights the lower cardiovascular potency of this compound isomers compared to R-verapamil.[2]
Experimental Protocols
Protocol 1: Cytotoxicity Assay to Evaluate MDR Reversal
Objective: To determine the ability of this compound to potentiate the cytotoxicity of a chemotherapeutic agent in an MDR-positive cell line.
Materials:
-
MDR-positive cell line (e.g., HCT15/CL02) and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapeutic agent (e.g., paclitaxel).
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of the chemotherapeutic agent. For each concentration of the chemotherapeutic agent, prepare solutions with and without a fixed, non-toxic concentration of this compound.
-
Treatment: Remove the old medium from the cells and add the drug-containing medium. Include wells with this compound alone to assess its intrinsic cytotoxicity and untreated wells as a control.
-
Incubation: Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. The potentiation factor can be calculated as (IC50 of chemo alone) / (IC50 of chemo + this compound).
Protocol 2: Rhodamine 123 Accumulation Assay for P-gp Inhibition
Objective: To directly measure the effect of this compound on the efflux activity of P-glycoprotein.
Materials:
-
MDR-positive cell line.
-
Cell culture medium.
-
This compound.
-
Rhodamine 123 (a fluorescent P-gp substrate).
-
Verapamil (as a positive control).
-
Flow cytometer or fluorescence microscope.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Pre-incubation: Aliquot the cell suspension and pre-incubate with different concentrations of this compound, verapamil, or a vehicle control for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to each cell suspension to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in overcoming P-glycoprotein mediated multidrug resistance.
References
Technical Support Center: Enhancing the Bioavailability of KR30031 for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of KR30031 in animal studies. The following information is curated to address specific issues and provide actionable solutions based on established scientific principles of drug formulation and delivery.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rodent studies after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability of a compound like this compound is often multifactorial. The primary contributing factors for many new chemical entities include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Initial investigation should focus on determining the physicochemical properties of this compound, particularly its solubility and permeability, to identify the root cause of the poor bioavailability.
Q2: How can we improve the solubility of this compound for our in vivo experiments?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The choice of method depends on the specific properties of this compound. Common approaches include:
-
Co-solvents: Utilizing a mixture of solvents to increase solubility.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level to create an amorphous solid with improved dissolution.[1][2]
-
Micronization and Nanonization: Reducing the particle size of the drug to increase the surface area available for dissolution.[1][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[2][4]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents to form microemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes.[1][5]
A systematic approach to formulation development, starting with simple solvent systems and progressing to more complex formulations, is recommended.
Q3: What are the key considerations when developing a formulation for first-in-animal studies?
A3: For initial animal studies, the formulation should be simple, safe, and effective at delivering a consistent dose. Key considerations include:
-
Toxicity of Excipients: Ensure all formulation components are well-tolerated in the chosen animal model at the intended dose.
-
Dose Volume: The dosing volume should be appropriate for the size of the animal to avoid physiological stress.
-
Stability: The formulation should be physically and chemically stable for the duration of the study.
-
Ease of Preparation: The formulation should be straightforward to prepare accurately and consistently.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low oral bioavailability (<10%) | Poor aqueous solubility | 1. Determine the Biopharmaceutics Classification System (BCS) class of this compound.[2] 2. If solubility is the limiting factor, explore solubility enhancement techniques such as co-solvents, solid dispersions, or lipid-based formulations.[1][2][3] |
| High first-pass metabolism | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or investigate alternative routes of administration (e.g., intravenous) to determine the extent of first-pass effect. | |
| P-glycoprotein (P-gp) efflux | 1. Perform in vitro Caco-2 cell permeability assays to assess P-gp efflux. 2. Interestingly, this compound has been investigated as a P-gp inhibitor itself, which could be a beneficial property if co-administered with other drugs. However, it is important to determine if it is also a substrate.[6] | |
| High variability in plasma concentrations (High %CV) | Inconsistent dissolution from the formulation | 1. Ensure the formulation is homogenous and the drug is fully dissolved or uniformly suspended. 2. For suspensions, control particle size and use appropriate suspending agents. 3. Consider pre-dissolving the compound in a vehicle before dosing. |
| Food effects | 1. Standardize the fasting state of the animals before dosing. 2. Investigate the effect of food on the bioavailability of this compound by conducting studies in fed and fasted animals. | |
| Precipitation of the compound upon administration | Poor in vivo solubility of the formulation | 1. The formulation may be thermodynamically unstable in the gastrointestinal environment. 2. Consider formulations that are more robust to changes in pH and dilution, such as solid dispersions or lipid-based systems.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
This protocol describes the preparation of a simple co-solvent system for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
Method:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate if necessary.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the saline to the organic solution while stirring continuously to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general method for preparing an amorphous solid dispersion (ASD) to improve the dissolution rate of this compound.[7]
Materials:
-
This compound
-
Polymer carrier (e.g., Povidone, Copovidone)[7]
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
-
Vacuum oven
Method:
-
Dissolve this compound and the chosen polymer carrier in a suitable organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 1:1, 1:3, 1:5 by weight).
-
Set the parameters of the spray dryer, including inlet temperature, gas flow rate, and liquid feed rate. These will depend on the solvent system and the specific instrument.[7]
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting powder and dry it further under vacuum to remove any residual solvent.[7]
-
Characterize the resulting ASD for its amorphous nature (e.g., using X-ray powder diffraction) and dissolution properties.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. veterinaria.org [veterinaria.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: KR30031 and Paclitaxel Co-administration
Welcome to the technical support center for researchers utilizing KR30031 in combination with paclitaxel. This resource provides troubleshooting guidance and frequently asked questions to address common pitfalls and challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and paclitaxel?
A1:
-
Paclitaxel is an anti-microtubule agent. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic process of assembly and disassembly necessary for cell division.[1][2][3][4] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][4][5]
-
This compound is a novel P-glycoprotein (P-gp) inhibitor.[6] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing various chemotherapeutic agents, including paclitaxel, from cancer cells. This is a common mechanism of multidrug resistance (MDR).[5][7] By inhibiting P-gp, this compound increases the intracellular concentration and retention of paclitaxel in resistant cancer cells.[6][7] this compound is an analog of verapamil but has been designed to have fewer cardiovascular effects.[6][7][8]
Q2: What is the scientific rationale for the co-administration of this compound and paclitaxel?
A2: The primary goal is to overcome paclitaxel resistance and enhance its therapeutic efficacy.
-
Reversing Multidrug Resistance (MDR): In cancer cells that overexpress P-gp, paclitaxel is actively pumped out, reducing its cytotoxic effect. This compound blocks this efflux mechanism, restoring the cancer cells' sensitivity to paclitaxel.[7][8]
-
Improving Oral Bioavailability: Paclitaxel has very low oral bioavailability, partly because P-gp in the intestinal wall pumps the drug back into the gut lumen, preventing its absorption into the bloodstream.[6] Co-administration with this compound, a P-gp inhibitor, can significantly increase the oral absorption of paclitaxel.[6]
Q3: What are the key signaling pathways affected by paclitaxel?
A3: Paclitaxel's induction of apoptosis and response to cellular stress involves multiple signaling pathways. Key pathways include:
-
c-Jun N-terminal kinase (JNK) Pathway: Activation of the JNK pathway is involved in paclitaxel-induced apoptosis.[9]
-
PI3K/AKT and MAPK/ERK Pathways: These are survival pathways that can be activated by the cellular stress paclitaxel induces.[5][10] In some contexts, paclitaxel has been shown to inhibit these pathways.[10][11]
-
EGFR/PI3K/AKT/mTOR Pathway: Paclitaxel has been found to suppress this critical cell proliferation and survival pathway in certain cancer cells.[11]
Q4: Is there a risk of increased toxicity with this combination?
A4: Yes. By inhibiting paclitaxel efflux and potentially its metabolism, this compound can increase paclitaxel's concentration, leading to enhanced efficacy but also potentially greater toxicity. Paclitaxel is metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][5][12] Verapamil, of which this compound is an analog, is a known inhibitor of CYP3A4. If this compound also inhibits these enzymes, it could slow paclitaxel clearance, increasing systemic exposure and the risk of adverse effects like myelosuppression and peripheral neuropathy.[13] Careful dose-escalation studies are crucial.
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity or animal toxicity observed.
-
Question: We co-administered this compound and paclitaxel and observed a dramatic increase in cell death in our in vitro assay (or severe adverse effects in our animal model) compared to paclitaxel alone. Why is this happening and how can we manage it?
-
Answer: This is the expected synergistic effect, especially in cells with high P-gp expression or when administering paclitaxel orally.[6][7] this compound is effectively increasing the intracellular or systemic concentration of paclitaxel.
-
Troubleshooting Steps:
-
Confirm P-gp Expression: Verify the P-gp expression level in your cancer cell line using Western blot or qPCR. The potentiation effect of this compound is most pronounced in P-gp-overexpressing cells.[7]
-
Dose Reduction: The concentration of paclitaxel likely needs to be significantly reduced. Perform a dose-response matrix experiment, testing various concentrations of both paclitaxel and this compound to find an optimal therapeutic window with acceptable toxicity.
-
Staggered Dosing (In Vivo): Consider administering this compound shortly before the paclitaxel dose to maximize P-gp inhibition during the peak absorption/distribution phase of paclitaxel, which may allow for a lower overall dose of paclitaxel.
-
-
Issue 2: Inconsistent or no significant increase in paclitaxel efficacy.
-
Question: We are not observing the expected potentiation of paclitaxel's effect in our experiments. What could be the cause?
-
Answer: The lack of synergy can point to several factors related to the experimental model or protocol.
-
Troubleshooting Steps:
-
Low P-gp Expression: Your cell line may not express significant levels of P-gp. In such cases, this compound will have a minimal target and will not substantially increase intracellular paclitaxel concentration.[7] It is advisable to use a P-gp-overexpressing cell line (e.g., HCT15/CL02, MES-SA/DX5) as a positive control.[8]
-
Drug Concentration and Ratio: The concentrations of this compound or paclitaxel may be too low, or the ratio may be suboptimal. An effective concentration of this compound is needed to sufficiently inhibit P-gp.
-
Timing of Administration: For in vitro studies, simultaneous co-incubation is standard. For in vivo studies, pharmacokinetics matter. If this compound is cleared before paclitaxel is administered, its P-gp inhibitory effect will be lost. Review the pharmacokinetic profiles of both compounds in your animal model.
-
Metabolic Issues (In Vivo): Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4 in the liver.[1][5] If the animal model has exceptionally high metabolic clearance of paclitaxel through other pathways, the effect of P-gp inhibition on overall bioavailability might be less pronounced than expected.
-
-
Issue 3: Difficulty in assessing synergy from experimental data.
-
Question: How do we properly design our experiment and analyze the data to determine if the interaction between this compound and paclitaxel is synergistic, additive, or antagonistic?
-
Answer: Proper experimental design and data analysis are critical for accurately classifying drug interactions.
-
Troubleshooting Steps:
-
Use a Dose-Response Matrix: Test a range of concentrations for both drugs individually and in combination. A checkerboard layout is a common approach.
-
Select an Appropriate Synergy Model: Several models exist for calculating synergy. The most common are the Loewe Additivity and Bliss Independence models.[14] Software like CompuSyn can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
Maintain a Constant Ratio: For follow-up experiments, combining the drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs) can simplify analysis and is recommended for confirming synergy.[14]
-
-
Data Presentation: Quantitative Effects of Co-administration
Table 1: Effect of this compound on Oral Bioavailability of Paclitaxel in Rats
| Treatment Group (Oral Administration) | Paclitaxel Dose (mg/kg) | Co-administered Agent (mg/kg) | Mean Bioavailability (%) | Fold Increase vs. Control |
| Paclitaxel (Control) | 20 | None | 5.7 | 1.0 |
| Paclitaxel + Ketoconazole | 20 | 20 | 9.2 | 1.6 |
| Paclitaxel + this compound | 20 | 20 | 42.5 | 7.5 |
| Paclitaxel + this compound + Ketoconazole | 20 | 20 + 20 | 50.9 | 8.9 |
| (Data synthesized from a study by Chi-Ho Lee et al.[6]) |
Table 2: Potentiation of Paclitaxel Cytotoxicity by this compound in MDR Cancer Cells
| Cell Line | P-gp Expression | Agent | IC50 (nM) |
| HCT15/CL02 (Colon) | High | Paclitaxel alone | > 500 |
| HCT15/CL02 (Colon) | High | Paclitaxel + this compound (3.11 µM) | Not explicitly stated, but potentiation observed |
| MES-SA/DX5 (Uterine) | High | Paclitaxel alone | > 500 |
| MES-SA/DX5 (Uterine) | High | Paclitaxel + this compound (3.11 µM) | Not explicitly stated, but potentiation observed |
| (Data interpretation based on a study by Yoo et al., which focused on the R-isomer of this compound but demonstrated potentiation in P-gp expressing cells.[8]) |
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition using Caco-2 Permeability Assay
This assay assesses the ability of this compound to inhibit P-gp-mediated efflux of paclitaxel across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Use a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Experiment:
-
Apical to Basolateral (A→B) Transport: Add paclitaxel (with or without this compound) to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber to determine the rate of paclitaxel transport across the monolayer.
-
Basolateral to Apical (B→A) Transport: Add paclitaxel (with or without this compound) to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify paclitaxel concentrations using HPLC or LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. A high B→A / A→B efflux ratio (>2) for paclitaxel alone indicates active P-gp-mediated efflux. A reduction in this ratio in the presence of this compound demonstrates its P-gp inhibitory activity.[6]
-
Protocol 2: Cytotoxicity and Synergy Analysis
This protocol determines the cytotoxic effects of the drugs, alone and in combination, to calculate synergy.
-
Methodology:
-
Cell Plating: Seed cancer cells (e.g., P-gp overexpressing HCT15/CL02 and low-expression SK-OV-3 as a control) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and this compound. Treat cells with:
-
Paclitaxel alone
-
This compound alone
-
Combinations of both drugs in a matrix format (e.g., 6x6 concentrations).
-
-
Incubation: Incubate cells for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT, PrestoBlue, CellTiter-Glo).
-
Data Analysis:
-
Calculate the IC50 for each drug alone.
-
Use software (e.g., CompuSyn, SynergyFinder) to analyze the dose-response matrix data. Calculate the Combination Index (CI) based on the Chou-Talalay method or a synergy score based on the Bliss Independence model.
-
-
Visualizations
Caption: Paclitaxel mechanism and the role of this compound in overcoming P-gp mediated resistance.
Caption: Experimental workflow for determining drug synergy between this compound and paclitaxel.
Caption: A logical troubleshooting guide for unexpected results in co-administration experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of paclitaxel by coadministration of the P-glycoprotein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel multidrug-resistance modulators, KR-30026 and KR-30031, in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. Paclitaxel Drug-Drug Interactions in the Military Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to KR30031 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR30031. The information is tailored to address specific issues that may be encountered during experiments, with a focus on understanding cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a modulator of multidrug resistance (MDR).[1] Its primary mechanism involves overcoming MDR in cancer cells, which is often caused by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1][2] this compound acts to potentiate the cytotoxicity of chemotherapeutic agents, such as paclitaxel, in cancer cells that exhibit P-gp-mediated drug resistance.[1]
Q2: Why do different cell lines show varying responses to this compound treatment?
A2: The differential response of cell lines to this compound is primarily linked to their expression levels of P-glycoprotein (P-gp). Cell lines with high levels of P-gp expression, which are typically multidrug-resistant, are more likely to be sensitized to chemotherapeutic agents by this compound. For instance, this compound was shown to be effective in HCT15/CL02 and MES-SA/DX5 cells, which have high levels of P-gp expression.[2] Conversely, in cell lines that do not express P-gp or have low expression levels, this compound may not show a significant effect on potentiating cytotoxicity.[1]
Q3: Is this compound cytotoxic on its own?
A3: this compound has been observed to have intrinsic cytotoxicity only at very high concentrations (e.g., 100 microM in HCT15/CL02 and MES-SA/DX5 cells).[2] Its primary therapeutic potential lies in its ability to modulate MDR and enhance the efficacy of other anticancer drugs at much lower, non-toxic concentrations.[1][2]
Q4: Are there different isomers of this compound, and do they have different activities?
A4: Yes, this compound has optical isomers, R-KR30031 and S-KR30031. Studies have shown that both isomers are equipotent in their ability to reverse multidrug resistance.[2] However, the R-isomer of this compound (R-KR30031) has been found to have significantly lower cardiotoxicity compared to the S-isomer and verapamil, a well-known MDR modulator.[2] This suggests that R-KR30031 may have a better safety profile.
Q5: How does the activity of this compound compare to other MDR modulators like verapamil?
A5: this compound has been shown to be equipotent to verapamil in potentiating paclitaxel-induced cytotoxicity in certain cell lines.[1] However, a key advantage of this compound and its R-isomer is their significantly lower cardiovascular toxicity compared to verapamil.[1][2]
Troubleshooting Guides
Problem 1: No significant potentiation of chemotherapy is observed with this compound treatment in my cell line.
-
Possible Cause 1: Low or absent P-glycoprotein (P-gp) expression.
-
Troubleshooting Step: Verify the P-gp expression status of your cell line using Western blot or flow cytometry with a P-gp specific antibody. This compound's primary mechanism is to overcome P-gp-mediated MDR, so it will have minimal effect in cells lacking this protein. For example, this compound did not affect paclitaxel-induced cytotoxicity in SK-OV-3 cells, which may have lower P-gp expression compared to resistant lines.[1]
-
-
Possible Cause 2: The chemotherapeutic agent is not a substrate for P-gp.
-
Troubleshooting Step: Confirm that the chemotherapeutic agent you are using is a known substrate for P-gp. This compound will not potentiate the effects of drugs that are not actively transported out of the cell by P-gp.
-
-
Possible Cause 3: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Problem 2: High background cytotoxicity is observed with this compound alone.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Step: Reduce the concentration of this compound used in your experiments. While its primary role is as an MDR modulator, very high concentrations can induce cytotoxicity.[2] It is crucial to use a concentration that effectively modulates MDR without causing significant cell death on its own.
-
Data Presentation
Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound and Verapamil
| Cell Line | Treatment (at 4.0 µg/ml) | EC50 (nM) |
| HCT15 | This compound | 0.04 |
| HCT15 | Verapamil | 0.05 |
EC50 represents the concentration of the modulator that reduces the IC50 of paclitaxel by 50%. Data extracted from a study on novel multidrug-resistance modulators.[1]
Table 2: Rhodamine Accumulation in HCT15 Cells
| Treatment | Maximal Rhodamine Accumulation |
| This compound | Similar to Verapamil |
| Verapamil | Similar to this compound |
Data from a study evaluating the ability of this compound to overcome multidrug resistance.[1]
Table 3: Potency of this compound Isomers and Verapamil in Enhancing Paclitaxel Cytotoxicity
| Cell Line | Compound | IC50 (µM) |
| HCT15/CL02 | R-KR30031 | 3.11 |
| HCT15/CL02 | S-KR30031 | 3.04 |
| HCT15/CL02 | R-Verapamil | 2.58 |
| MES-SA/DX5 | R-KR30031 | 3.11 |
| MES-SA/DX5 | S-KR30031 | 3.04 |
| MES-SA/DX5 | R-Verapamil | 2.58 |
IC50 represents the concentration of the compound that inhibits cell growth by 50%. Data from a study on the differential effects of optical isomers of this compound.[2]
Experimental Protocols
1. Cytotoxicity Assay to Evaluate Paclitaxel Potentiation
This protocol is designed to assess the ability of this compound to potentiate the cytotoxic effects of paclitaxel in a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HCT15, SK-OV-3)
-
Complete cell culture medium
-
Paclitaxel stock solution
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in complete medium.
-
Prepare solutions of paclitaxel dilutions with and without a fixed, non-toxic concentration of this compound.
-
Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound only.
-
Incubate the plate for a period appropriate for the cell line and drug (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the IC50 values for paclitaxel with and without this compound to determine the potentiation effect.
-
2. Rhodamine Accumulation Assay
This assay measures the activity of P-glycoprotein and the ability of this compound to inhibit its function.
-
Materials:
-
Cancer cell line of interest (e.g., HCT15)
-
Control cell line with low P-gp expression (optional)
-
Rhodamine 123 stock solution
-
This compound stock solution
-
Verapamil stock solution (positive control)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend the cells in fresh medium.
-
Pre-incubate the cells with this compound or verapamil at the desired concentration for a short period (e.g., 30 minutes). Include an untreated control.
-
Add Rhodamine 123 to the cell suspensions to a final concentration of approximately 1 µM.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C, protected from light.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize using a fluorescence microscope. Increased fluorescence in the this compound-treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.
-
Visualizations
References
Refining protocols for consistent KR30031 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KR30031, a potent modulator of multidrug resistance (MDR). The following information is designed to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a modulator of multidrug resistance (MDR) in cancer cells. It has been shown to potentiate the cytotoxicity of chemotherapeutic agents like paclitaxel, particularly in cell lines that exhibit high levels of P-glycoprotein (P-gp) expression.[1][2] P-gp is an ATP-dependent efflux pump that actively transports a wide variety of drugs out of cancer cells, thereby conferring resistance. This compound is suggested to inhibit the function of P-gp, leading to increased intracellular accumulation of cytotoxic drugs.
Q2: What are the key advantages of using this compound compared to other MDR modulators like verapamil?
A2: A significant advantage of this compound is its reduced cardiovascular toxicity. Studies have demonstrated that this compound and its optical isomers are substantially less potent in causing cardiovascular side effects, such as changes in aortic tension and left ventricular pressure, when compared to verapamil.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
A3: The efficacy of this compound in enhancing paclitaxel-induced cytotoxicity has been demonstrated in P-glycoprotein-expressing cancer cell lines such as HCT15/CL02 and MES-SA/DX5.[2] Its effects have also been studied in HCT15 and SK-OV-3 cells.[1]
Q4: How should this compound be prepared for in vitro experiments?
A4: While specific solubility data for this compound is not detailed in the provided search results, compounds of this nature are often lipophilic. A common practice for similar compounds is to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO) or methanol. It is crucial to perform serial dilutions to achieve the final desired concentration in the culture medium, ensuring the final solvent concentration is minimal (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols & Troubleshooting
Paclitaxel Cytotoxicity Assay
This assay is used to determine the ability of this compound to enhance the cytotoxic effects of paclitaxel.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT15/CL02) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of paclitaxel in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations. Similarly, prepare a stock solution of this compound.
-
Treatment: Treat the cells with varying concentrations of paclitaxel in the presence or absence of a fixed, non-toxic concentration of this compound. Include appropriate controls: untreated cells, cells treated with paclitaxel alone, cells treated with this compound alone, and a vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary between cell lines.[3]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.[4]
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for paclitaxel in the presence and absence of this compound.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated multichannel pipettes for adding reagents. |
| No significant enhancement of paclitaxel cytotoxicity | This compound concentration is too low or too high (causing its own toxicity). The cell line has low P-gp expression. | Perform a dose-response experiment for this compound alone to determine a non-toxic concentration. Confirm P-gp expression in your cell line via Western blot or flow cytometry. |
| Paclitaxel IC50 is unexpectedly high or low | Incorrect paclitaxel concentration. Cell density is too high or too low.[5] Exposure time is not optimal.[3] | Verify the concentration of your paclitaxel stock solution. Optimize cell seeding density and treatment duration for your specific cell line. |
| Solvent control shows significant cytotoxicity | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.1%).[6] |
Experimental Workflow for Paclitaxel Cytotoxicity Assay
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel treatment and cell survival assay [bio-protocol.org]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of R-KR30031 and S-KR30031 in Multidrug Resistance Reversal and Cardiovascular Safety
This guide provides a detailed comparison of the efficacy and safety profiles of the optical isomers R-KR30031 and S-KR30031. These compounds are investigated for their potential to reverse multidrug resistance (MDR) in cancer cells, a significant challenge in oncology. The following sections present a comprehensive overview of their comparative pharmacology, supported by experimental data.
Executive Summary
Both R-KR30031 and S-KR30031 have demonstrated efficacy in reversing P-glycoprotein-mediated multidrug resistance. Notably, R-KR30031 exhibits a significantly improved cardiovascular safety profile compared to its S-isomer, suggesting its potential as a more favorable candidate for further development as an MDR modulator.
Comparative Efficacy in Reversing Multidrug Resistance
R-KR30031 and S-KR30031 have been shown to be equipotent in their ability to enhance the cytotoxicity of paclitaxel in cancer cell lines that overexpress P-glycoprotein.[1] This suggests that both isomers are effective at inhibiting the efflux pump mechanism responsible for drug resistance.
Table 1: Comparative Efficacy in Enhancing Paclitaxel Cytotoxicity
| Compound | Cell Line | IC50 (µM) for Paclitaxel Cytotoxicity Enhancement |
| R-KR30031 | HCT15/CL02 | 3.11[1] |
| S-KR30031 | HCT15/CL02 | 3.04[1] |
| R-verapamil | HCT15/CL02 | 2.58[1] |
Cardiovascular Safety Profile
A key differentiator between the two isomers lies in their cardiovascular effects. While both compounds exhibit some cardiovascular activity, R-KR30031 demonstrates a markedly safer profile.
Vasodilation Effects
In studies using isolated rat aorta, both R-KR30031 and S-KR30031 were found to be equipotent in inducing relaxation, although they were significantly less potent than the reference compound, R-verapamil.[1]
Table 2: Vasodilation Effects on Isolated Rat Aorta
| Compound | EC50 (µM) for Aortic Relaxation |
| R-KR30031 | 11.8[1] |
| S-KR30031 | 10.2[1] |
| R-verapamil | 0.46[1] |
Cardiac Depressant Effects
A significant advantage of R-KR30031 is its reduced impact on cardiac function. It was found to be 2-fold less potent in decreasing left ventricular pressure in isolated rat hearts compared to S-KR30031, and 267-fold less potent than R-verapamil.[1]
Table 3: Effect on Left Ventricular Pressure in Isolated Rat Heart
| Compound | EC50 (mM) for Decreasing Left Ventricular Pressure |
| R-KR30031 | 23.9[1] |
| S-KR30031 | 9.4[1] |
| R-verapamil | 0.089[1] |
Hypotensive Effects
In vivo studies in rats confirmed the reduced cardiovascular impact of R-KR30031. Its hypotensive effect was approximately half that of S-KR30031 and 23-fold less than that of R-verapamil.[1]
Table 4: Hypotensive Effects in Rats
| Compound | ED20 (mg/kg) for Hypotensive Effect |
| R-KR30031 | 1.15[1] |
| S-KR30031 | 0.60[1] |
| R-verapamil | 0.05[1] |
Intrinsic Cytotoxicity
R-KR30031 displayed low intrinsic cytotoxicity, only being observed at a high concentration of 100 µM in HCT15/CL02 and MES-SA/DX5 cells.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism by which R-KR30031 and S-KR30031 reverse multidrug resistance is through the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.
References
Head-to-Head Comparison of KR30031 and Other Multidrug Resistance (MDR) Modulators
In the landscape of cancer therapy, a significant hurdle to successful treatment is the development of multidrug resistance (MDR), a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key player in this process is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. To counteract this, extensive research has been focused on the development of MDR modulators, compounds that can inhibit the function of these transporters and restore cancer cell sensitivity to chemotherapy.
This guide provides a head-to-head comparison of KR30031, a novel MDR modulator, with other well-characterized modulators, including the first-generation agent verapamil and the more potent third-generation inhibitors tariquidar and elacridar. The comparison is based on available experimental data on their efficacy in reversing MDR and their potential for adverse effects.
Data Presentation
The following tables summarize the quantitative data on the performance of this compound and other selected MDR modulators. It is important to note that the data for this compound is primarily from a single study and compared directly with verapamil under the same experimental conditions. Data for tariquidar and elacridar are compiled from various sources and may not be directly comparable due to differing experimental setups.
Table 1: Efficacy in Potentiating Paclitaxel Cytotoxicity in P-gp Overexpressing Cells
| Modulator | Cell Line | Chemotherapeutic | EC50 of Modulator (nM) | Fold Potentiation vs. Verapamil | Reference |
| This compound | HCT15/CL02 | Paclitaxel (4.0 µg/ml) | 0.04 | ~1.25x more potent | [1] |
| Verapamil | HCT15/CL02 | Paclitaxel (4.0 µg/ml) | 0.05 | - | [1] |
EC50 represents the concentration of the modulator required to reduce the IC50 of paclitaxel by 50%. A lower EC50 indicates higher potency.
Table 2: Efficacy in Inhibiting P-gp Mediated Efflux (Rhodamine Accumulation)
| Modulator | Cell Line | Maximal Rhodamine Accumulation (% of control) | Potency vs. Verapamil | Reference |
| This compound | HCT15 | Similar to Verapamil | - | [1] |
| Verapamil | HCT15 | Similar to this compound | - | [1] |
Table 3: Cardiovascular Toxicity Profile
| Modulator | Assay | EC50 (µM) | Potency vs. Verapamil | Reference |
| This compound | Rat Aorta Relaxation | 25-70 fold less potent | Lower | [1] |
| This compound | Guinea Pig Heart Left Ventricular Pressure Decrease | 25-70 fold less potent | Lower | [1] |
| Verapamil | Rat Aorta Relaxation | - | - | [1] |
| Verapamil | Guinea Pig Heart Left Ventricular Pressure Decrease | - | - | [1] |
Table 4: Inhibitory Potency of Third-Generation MDR Modulators (for reference)
| Modulator | Target | IC50 / Kd | Reference |
| Tariquidar | P-gp | Kd: 5.1 nM | [2] |
| Tariquidar | P-gp | IC50: ~40 nM | [3] |
| Elacridar | P-gp | IC50: 0.16 µM | [4] |
IC50/Kd values for tariquidar and elacridar are from different studies and assays, and thus provide a general reference for their high potency.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (Potentiation of Chemotherapy)
This assay evaluates the ability of an MDR modulator to enhance the cytotoxic effect of a chemotherapeutic agent in drug-resistant cancer cells.
-
Cell Culture: P-gp overexpressing human colon adenocarcinoma cells (e.g., HCT15/CL02) and their parental drug-sensitive cell line (e.g., HCT15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are exposed to a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of the MDR modulator (e.g., this compound, verapamil).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for the drugs to exert their effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is calculated for each treatment condition. The potentiation of cytotoxicity is determined by the reduction in the IC50 of the chemotherapeutic agent in the presence of the modulator. The EC50 of the modulator can be calculated as the concentration that reduces the IC50 of the chemotherapeutic by 50%.
Rhodamine 123 Accumulation/Efflux Assay (P-gp Function Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation or retention of a fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: A single-cell suspension of the cancer cells is prepared and the cell count is adjusted to a specific concentration.
-
Rhodamine 123 Loading: Cells are incubated with a specific concentration of rhodamine 123 in the presence or absence of the MDR modulator for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis (Accumulation): The intracellular fluorescence of rhodamine 123 is immediately measured using a flow cytometer. An increase in fluorescence in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
-
Efflux Measurement (Optional): For efflux studies, after loading with rhodamine 123, cells are resuspended in fresh, rhodamine 123-free medium with or without the modulator and incubated for various time points. The decrease in intracellular fluorescence over time is measured by flow cytometry. A slower rate of efflux in the presence of the modulator indicates P-gp inhibition.
Mandatory Visualization
Signaling Pathways
The expression and function of P-glycoprotein are regulated by complex signaling networks within the cancer cell. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the key signaling cascades that have been shown to modulate P-gp expression.[1][5][6][7]
Caption: Regulation of P-glycoprotein expression by MAPK and NF-κB signaling pathways.
Experimental Workflows
The evaluation of a novel MDR modulator typically follows a structured workflow, from initial screening to more detailed characterization of its mechanism of action.
Caption: General experimental workflow for the screening and evaluation of MDR modulators.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the P-glycoprotein Inhibitory Activity of KR30031: A Comparative Guide
For researchers and drug development professionals, identifying potent and specific P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance (MDR) in cancer therapy and improving the oral bioavailability of various drugs. This guide provides a comparative analysis of KR30031, a novel P-gp modulator, against the well-established first-generation inhibitor, verapamil. The information herein is based on preclinical data to assist in the evaluation of this compound's potential.
Executive Summary
This compound has been investigated as a modulator of P-gp-mediated multidrug resistance.[1][2] Preclinical studies demonstrate its ability to enhance the cytotoxicity of P-gp substrate drugs, such as paclitaxel, in resistant cancer cell lines.[1] Notably, this compound appears to exhibit a more favorable cardiovascular safety profile compared to verapamil, a significant advantage for clinical development.[1] This guide will delve into the experimental data supporting these claims, outline the methodologies used, and provide visual representations of the underlying mechanisms and experimental workflows.
Data Presentation
Table 1: Comparative Efficacy of this compound and Verapamil in Potentiating Paclitaxel Cytotoxicity in HCT15 Cancer Cells
| Compound | Concentration (µg/ml) | EC50 of Paclitaxel (nM) | Fold Potentiation |
| Control | - | > 10 | - |
| This compound | 4.0 | 0.04 | > 250 |
| Verapamil | 4.0 | 0.05 | > 200 |
Data extracted from a study evaluating the potentiation of paclitaxel-induced cytotoxicity in the P-gp overexpressing HCT15 human colon cancer cell line.[1]
Table 2: Effect of this compound and Verapamil on Rhodamine 123 Accumulation in P-gp Overexpressing Cells
| Cell Line | Compound | Maximal Rhodamine Accumulation (% of Control) |
| HCT15 | This compound | Similar to Verapamil |
| HCT15 | Verapamil | Similar to this compound |
| HCT15/CL02 | This compound | 721% |
| HCT15/CL02 | Verapamil | 440% |
This table summarizes the ability of this compound and verapamil to inhibit P-gp mediated efflux of the fluorescent substrate rhodamine 123 in two resistant cell lines.[1]
Table 3: Comparative Cardiovascular Effects of this compound and Verapamil
| Parameter | This compound vs. Verapamil |
| Tension in isolated rat aorta | 15-40 fold less potent |
| Left ventricular pressure (LVP) in guinea pig heart | 25-70 fold less potent |
This data highlights the reduced cardiovascular impact of this compound compared to verapamil in ex vivo models.[1]
Experimental Protocols
Cytotoxicity Assay
The potentiation of paclitaxel cytotoxicity was assessed in the HCT15 human colorectal adenocarcinoma cell line, which is known to overexpress P-gp. Cells were treated with varying concentrations of paclitaxel in the presence or absence of a fixed concentration of this compound or verapamil (4.0 µg/ml).[1] Cell viability was determined after a specified incubation period using a standard method like the MTT or SRB assay to calculate the EC50 value (the concentration of paclitaxel required to inhibit cell growth by 50%).
Rhodamine 123 Accumulation Assay
To directly measure the P-gp inhibitory activity, a rhodamine 123 accumulation assay was performed. HCT15 and HCT15/CL02 cells were incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of this compound or verapamil.[1] After incubation, intracellular fluorescence was measured using flow cytometry or a fluorescence plate reader. An increase in intracellular rhodamine 123 accumulation indicates inhibition of P-gp efflux activity.
In Vitro Cardiovascular Toxicity Assessment
The potential cardiovascular side effects were evaluated using isolated rat aorta and guinea pig hearts. For the aorta, the tension was measured in response to the compounds to assess their vasoactive effects.[1] In the isolated guinea pig heart (Langendorff preparation), the left ventricular pressure (LVP) was monitored to determine the direct effects on cardiac contractility.[1]
Caco-2 Permeability Assay
The effect of this compound on the transport of paclitaxel was evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting intestinal drug absorption. Caco-2 cells form a polarized monolayer with tight junctions, expressing transporters like P-gp. The apparent permeability (Papp) of paclitaxel from the apical (AP) to the basolateral (BL) side was measured in the presence of varying concentrations of this compound.[3] An increase in the AP to BL transport of paclitaxel indicates inhibition of P-gp-mediated efflux.
In Vivo Oral Bioavailability Study in Rats
To assess the in vivo efficacy of this compound in enhancing oral drug absorption, paclitaxel was orally administered to rats alone or in combination with this compound or verapamil.[3] Blood samples were collected at different time points, and the plasma concentrations of paclitaxel were determined to construct a plasma concentration-time curve. This allows for the calculation of pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) to evaluate the improvement in oral bioavailability.
Mandatory Visualization
References
Unveiling the Potential of KR-30031 in Overcoming Multidrug Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KR-30031, a novel multidrug-resistance (MDR) modulator, with the established agent verapamil. This analysis is supported by experimental data from in-vitro studies, offering insights into its potential for reversing chemotherapy resistance in various cancer types.
KR-30031 has emerged as a promising agent in the ongoing battle against multidrug resistance, a primary factor in the failure of many cancer chemotherapies. This phenomenon is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells, diminishing their therapeutic effect. KR-30031, like the well-known modulator verapamil, acts by inhibiting P-gp, thereby restoring the intracellular concentration and efficacy of chemotherapeutic agents.
This guide delves into the cross-resistance profile of KR-30031, presenting available data on its efficacy in sensitizing cancer cells to treatment. The information is based on preclinical studies and aims to provide a clear, data-driven comparison to aid in further research and development.
Comparative Efficacy of KR-30031 in Potentiating Paclitaxel Cytotoxicity
Studies have demonstrated the ability of KR-30031 to enhance the cytotoxic effects of paclitaxel, a widely used chemotherapeutic agent, in P-gp overexpressing cancer cell lines. The following table summarizes the comparative performance of KR-30031 and verapamil in the HCT15 human colorectal adenocarcinoma cell line.
| Modulator | Concentration | Paclitaxel EC50 (nM) | Fold Potentiation |
| KR-30031 | 4.0 µg/ml | 0.05 | equipotent with verapamil[1] |
| Verapamil | 4.0 µg/ml | 0.04 | - |
| KR-30026 | 4.0 µg/ml | 0.00066 | >60-fold greater than verapamil[1] |
EC50: The concentration of a drug that gives half-maximal response. Fold Potentiation: The factor by which the modulator increases the cytotoxicity of the chemotherapeutic agent.
Interestingly, in the SK-OV-3 ovarian cancer cell line, neither KR-30031 nor its analogue KR-30026 showed a significant effect on paclitaxel-induced cytotoxicity[1]. This suggests that the efficacy of KR-30031 may be cell-line dependent and contingent on the specific mechanisms of drug resistance at play.
Impact on P-glycoprotein Efflux Function
The primary mechanism by which KR-30031 reverses multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. This activity can be quantified by measuring the intracellular accumulation of fluorescent P-gp substrates, such as rhodamine 123.
| Cell Line | Modulator | Rhodamine Accumulation (% of control) |
| HCT15 | KR-30031 | Similar to verapamil[1] |
| HCT15 | Verapamil | - |
| HCT15/CL02 | KR-30026 | 721%[1] |
| HCT15/CL02 | Verapamil | 440%[1] |
HCT15/CL02 is a subline of HCT15 with high levels of P-glycoprotein expression.
These data indicate that KR-30031 is effective in inhibiting P-gp-mediated efflux, leading to increased intracellular accumulation of substances that are normally expelled by this transporter.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT15, SK-OV-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of the MDR modulator (KR-30031 or verapamil) at a fixed concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: Plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined.
Rhodamine 123 Accumulation Assay
This assay assesses the function of P-glycoprotein by measuring the efflux of the fluorescent substrate rhodamine 123.
-
Cell Preparation: Cancer cells are harvested and washed with a suitable buffer.
-
Incubation with Modulators: Cells are pre-incubated with the MDR modulator (KR-30031 or verapamil) or a vehicle control for a specified time.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated to allow for its uptake.
-
Washing: Cells are washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in rhodamine 123 accumulation in the presence of the modulator compared to the control is calculated to determine the extent of P-gp inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: P-glycoprotein mediated multidrug resistance and its inhibition by KR-30031.
Caption: Workflow for assessing the efficacy of KR-30031.
Conclusion and Future Directions
The available data suggest that KR-30031 is a potent modulator of P-glycoprotein-mediated multidrug resistance, with an efficacy comparable to verapamil in potentiating paclitaxel cytotoxicity in HCT15 colorectal cancer cells. Its ability to inhibit P-gp efflux has been demonstrated through rhodamine accumulation assays. However, the lack of effect in SK-OV-3 cells highlights the need for further investigation into the specific resistance mechanisms of different cancer types to determine the full spectrum of KR-30031's activity.
Future studies should focus on expanding the cross-resistance profile of KR-30031 against a broader range of chemotherapeutic agents and a more diverse panel of cancer cell lines. In vivo studies are also crucial to validate these in-vitro findings and to assess the pharmacokinetic and safety profile of KR-30031 as a potential adjunctive therapy in cancer treatment. The information presented in this guide provides a solid foundation for such future research endeavors.
References
A Comparative Analysis of KR30031's Cytotoxicity with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of KR30031, a novel multidrug resistance (MDR) modulator, with established anticancer drugs: paclitaxel, doxorubicin, and cisplatin. The data presented herein is intended to offer an objective overview of this compound's performance and to provide detailed experimental context for the findings.
Executive Summary
This compound is identified primarily as a multidrug resistance (MDR) modulator with low intrinsic cytotoxicity. Its principal mechanism of action is to enhance the efficacy of conventional anticancer drugs in resistant cancer cell lines. This is in contrast to drugs like paclitaxel, doxorubicin, and cisplatin, which exhibit direct and potent cytotoxic effects on cancer cells. This guide will delve into the quantitative cytotoxicity data, the experimental methodologies used to obtain this data, and the signaling pathways implicated in the action of these therapeutic agents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound and known anticancer drugs in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a direct comparison of drug potency.
| Drug | Cell Line | IC50 / EC50 (µM) | Comments |
| This compound | HCT15/CL02 | > 100 | Low intrinsic cytotoxicity observed. |
| MES-SA/DX5 | > 100 | Low intrinsic cytotoxicity observed. | |
| Paclitaxel | HCT15 | 0.02564 | |
| HCT15/CL02 | 0.09173 | 3.6-fold resistance compared to HCT15. | |
| MES-SA | 0.00081 | ||
| MES-SA/DX5 | 1.25114 | ~1545-fold resistance compared to MES-SA. | |
| Doxorubicin | HCT15 | 0.17 | |
| HCT15/CL02 | Not available | HCT15/CL02 is a doxorubicin-resistant subline. | |
| MES-SA | Not available | MES-SA/Dx5 is 100-fold resistant to doxorubicin. | |
| MES-SA/DX5 | Not available | ||
| Cisplatin | MES-SA | Not available | MES-SA/Dx5 shows no cross-resistance to cisplatin. |
| MES-SA/DX5 | Not available | MES-SA/Dx5 shows no cross-resistance to cisplatin. | |
| Verapamil | HCT15 | Not available | Known P-gp inhibitor, used as a comparator for MDR modulation. |
| HCT15/CL02 | Not available | ||
| MES-SA/DX5 | Not available |
Experimental Protocols
The cytotoxicity data presented in this guide are typically generated using standardized in vitro assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of drug concentrations for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing of anticancer compounds.
Simplified P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition
Comparative Analysis of KR-30031 and KR-30026 Potency in Multidrug Resistance Reversal
Potency in Reversing Multidrug Resistance
In a key study evaluating their efficacy as MDR modulators, KR-30026 demonstrated a dramatically superior potency compared to both KR-30031 and the established MDR modulator, verapamil. When co-administered with paclitaxel in HCT15 human colon cancer cells, KR-30026 was over 60 times more effective than verapamil in enhancing paclitaxel's cell-killing ability.[1] In contrast, KR-30031 showed a potency that was on par with verapamil.[1]
Comparative Efficacy Data
| Compound | EC50 (nM) for Paclitaxel Cytotoxicity Potentiation in HCT15 cells | Fold Potency vs. Verapamil |
| KR-30026 | 0.00066 | >60x more potent |
| KR-30031 | 0.05 | Equipotent |
| Verapamil | 0.04 | - |
| Data from Choi et al., 1998, with paclitaxel at a concentration of 4.0 µg/mL. |
The mechanism underlying this MDR reversal is linked to the inhibition of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells. Both KR-30026 and KR-30031 have been shown to increase the intracellular accumulation of rhodamine, a P-gp substrate, indicating their function as P-gp inhibitors. Notably, in the P-gp overexpressing HCT15/CL02 cell line, KR-30026 was found to be more potent than verapamil in promoting rhodamine accumulation, achieving a 721% increase compared to 440% with verapamil.[1]
Cardiovascular Safety Profile
A critical aspect of developing MDR modulators is ensuring minimal cardiotoxicity, a known side effect of verapamil. In this regard, both KR-30026 and KR-30031 exhibit a significant safety advantage. In studies using isolated rat aorta and guinea pig hearts, KR-30026 was found to be 15-40 times less potent, and KR-30031 was 25-70 times less potent than verapamil in inducing cardiovascular effects.[1] This suggests that while KR-30026 is substantially more potent in its desired anti-cancer effect, it maintains a favorable safety profile with reduced cardiotoxicity.
Cardiovascular Potency Data
| Compound | Relative Potency vs. Verapamil (Cardiovascular Effects) |
| KR-30026 | 15-40x less potent |
| KR-30031 | 25-70x less potent |
Further studies on the optical isomers of KR-30031 revealed that the R- and S-isomers were equipotent in their ability to reverse MDR.[2] However, the R-isomer of KR-30031 demonstrated a significantly lower hypotensive effect and less impact on left ventricular pressure compared to its S-isomer and R-verapamil, highlighting a potential for developing enantiomerically pure versions with improved therapeutic windows.[2]
Experimental Methodologies
The following are summaries of the experimental protocols used to generate the data cited in this guide.
Paclitaxel Cytotoxicity Potentiation Assay
-
Cell Lines: HCT15 (human colon carcinoma) and SK-OV-3 (human ovarian adenocarcinoma) cells were used. HCT15/CL02, a doxorubicin-resistant subline with high P-gp expression, was also utilized.
-
Methodology: The cytotoxicity was determined using a Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and exposed to varying concentrations of paclitaxel in the presence or absence of the MDR modulators (KR-30026, KR-30031, or verapamil) for 48 hours. The EC50 values, representing the concentration of the modulator required to reduce the IC50 of paclitaxel by 50%, were then calculated.
Rhodamine 123 Accumulation Assay
-
Cell Lines: HCT15 and HCT15/CL02 cells.
-
Methodology: Cells were incubated with the fluorescent P-gp substrate Rhodamine 123, either alone or in the presence of the test compounds. The intracellular accumulation of Rhodamine 123 was then measured using flow cytometry. Increased fluorescence intensity within the cells indicates inhibition of P-gp-mediated efflux.
In Vitro Cardiotoxicity Assays
-
Isolated Rat Aorta Tension: Thoracic aortas were isolated from Sprague-Dawley rats and mounted in organ baths. The ability of the compounds to relax pre-contracted aortic rings was measured to assess their vasodilatory effects.
-
Isolated Guinea Pig Heart (Langendorff Preparation): Guinea pig hearts were isolated and perfused in a Langendorff apparatus. The effects of the compounds on left ventricular pressure (LVP) were recorded to evaluate their direct cardiac effects.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for KR-30026 and KR-30031 as MDR modulators is the inhibition of the P-glycoprotein efflux pump.
Caption: Inhibition of P-glycoprotein (P-gp) by KR compounds, leading to increased intracellular chemotherapeutic drug concentration and subsequent cancer cell death.
Experimental Workflow for Potency Determination
The process of evaluating and comparing the potency of KR-30026 and KR-30031 follows a logical progression from in vitro efficacy and mechanistic studies to safety profiling.
Caption: Workflow for the comparative evaluation of KR-30026 and KR-30031 potency and safety.
References
Evaluating the Safety Profile of KR-30031 in Comparison to Verapamil: A Preclinical-Focused Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of the novel multidrug resistance (MDR) modulator, KR-30031, and the well-established calcium channel blocker, verapamil. The evaluation is based on available preclinical data, with a focus on cardiovascular safety. While extensive clinical safety data for verapamil is available, this guide centers on preclinical findings to offer a direct comparison with the current developmental stage of KR-30031.
Executive Summary
Preclinical studies indicate that KR-30031 exhibits a significantly more favorable cardiovascular safety profile compared to verapamil. In animal models, KR-30031 demonstrated substantially lower potency in inducing vasodilation, negative inotropic effects, and hypotension. This suggests a potentially wider therapeutic window for KR-30031, particularly in the context of its primary application as an MDR modulator where cardiovascular side effects can be a limiting factor. However, a comprehensive safety comparison is currently limited by the lack of publicly available data on the non-cardiovascular toxicities of KR-30031, including hepatotoxicity and general systemic toxicity.
Cardiovascular Safety Profile
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the cardiovascular effects of KR-30031 and verapamil.
Table 1: In Vitro Cardiovascular Effects
| Parameter | Test System | KR-30031 (EC50) | Verapamil (EC50) | Potency Difference (KR-30031 vs. Verapamil) |
| Vasorelaxation | Isolated Rat Aorta | 10.2 - 11.8 µM | 0.46 µM | 22-26 fold less potent[1] |
| Negative Inotropy | Isolated Rat Heart (Langendorff) | 9.4 - 23.9 µM | 0.089 µM | 106-268 fold less potent[1] |
Table 2: In Vivo Cardiovascular Effects
| Parameter | Test System | KR-30031 (ED20) | Verapamil (ED20) | Potency Difference (KR-30031 vs. Verapamil) |
| Hypotension | Anesthetized Rats | 0.60 - 1.15 mg/kg | 0.05 mg/kg | 12-23 fold less potent[1] |
These data clearly indicate that significantly higher concentrations of KR-30031 are required to elicit the same degree of cardiovascular effects as verapamil in these preclinical models.
Non-Cardiovascular Safety Profile
A thorough search of publicly available literature and safety databases did not yield any specific studies on the hepatotoxicity, genotoxicity, or repeated-dose toxicity of KR-30031. This represents a critical data gap in a comprehensive safety comparison with verapamil.
Verapamil: An Established Safety Profile
Verapamil is a well-characterized drug with a known range of adverse effects. Common side effects include constipation, dizziness, headache, and nausea. More serious adverse effects can include bradycardia, atrioventricular block, heart failure, and hypotension. Verapamil is also known to have the potential for hepatotoxicity, although this is less common.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the cardiovascular safety comparison. The exact details of the studies comparing KR-30031 and verapamil may have varied.
Isolated Rat Aorta Relaxation Assay
Objective: To assess the vasodilatory effects of a compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width. The endothelium may be mechanically removed in some rings to assess endothelium-dependent effects.
-
Experimental Setup: Each aortic ring is mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Contraction and Relaxation: The aortic rings are allowed to equilibrate under a resting tension. Contraction is then induced using a vasoconstrictor agent like phenylephrine or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of the test compounds (KR-30031 or verapamil) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the induced contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Langendorff Isolated Heart Perfusion
Objective: To assess the direct effects of a compound on cardiac contractility (inotropic effects) and heart rate (chronotropic effects) in an isolated heart preparation.
Methodology:
-
Heart Isolation: A rat or guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Retrograde Perfusion: The aorta is cannulated and connected to a Langendorff apparatus, which perfuses the coronary arteries with oxygenated and warmed (37°C) Krebs-Henseleit buffer in a retrograde fashion (from the aorta towards the heart).
-
Measurement of Cardiac Function: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), an indicator of contractility. Heart rate is also monitored.
-
Drug Administration: After a stabilization period, the test compounds (KR-30031 or verapamil) are infused into the perfusion buffer at increasing concentrations.
-
Data Analysis: Changes in LVDP and heart rate are recorded. The EC50 value for the negative inotropic effect is determined from the concentration-response curve for the decrease in LVDP.
In Vivo Hypotension Model in Anesthetized Rats
Objective: To evaluate the effect of a compound on systemic blood pressure in a living animal.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is inserted into a carotid artery to continuously monitor blood pressure. Another catheter is placed in a jugular vein for intravenous administration of the test compounds.
-
Drug Administration: Following a baseline recording period, KR-30031 or verapamil is administered intravenously at escalating doses.
-
Data Analysis: The mean arterial pressure is recorded continuously. The ED20 value (the dose that produces a 20% decrease in mean arterial pressure) is determined from the dose-response relationship.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of verapamil and the general workflow for preclinical cardiovascular safety assessment. The precise signaling pathway for KR-30031's cardiovascular effects, although likely related to calcium modulation, is not as well-defined as that of verapamil.
Conclusion
Based on the available preclinical data, KR-30031 demonstrates a significantly improved cardiovascular safety profile over verapamil, with substantially lower potency for inducing vasodilation, negative inotropy, and hypotension. This suggests that KR-30031 may offer a therapeutic advantage by minimizing the dose-limiting cardiovascular side effects associated with verapamil, a crucial consideration for its intended use as a multidrug resistance modulator in potentially fragile patient populations.
References
A Head-to-Head Battle: Benchmarking KR30031 Against Third-Generation P-gp Inhibitors in Reversing Multidrug Resistance
For Immediate Release
SEONGNAM, South Korea – In the persistent challenge of overcoming multidrug resistance (MDR) in oncology, the quest for potent and specific P-glycoprotein (P-gp) inhibitors remains a critical frontier. This guide provides a comprehensive performance benchmark of the novel P-gp inhibitor, KR30031, against established third-generation inhibitors: Tariquidar, Elacridar, and Zosuquidar. This comparison is supported by a review of available preclinical data and detailed experimental methodologies to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.
This compound is a novel, verapamil-like P-glycoprotein inhibitor engineered to exhibit reduced cardiovascular side effects, a significant limitation of the first-generation P-gp inhibitors like verapamil.[1] Third-generation inhibitors were developed to offer high potency and specificity for P-gp, aiming to overcome the limitations of earlier generations.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize key performance indicators of this compound and leading third-generation P-gp inhibitors based on available preclinical data. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, these comparisons are based on data from various independent studies.
| Inhibitor | Assay Type | Cell Line | Substrate | IC50 / Kᵢ | Fold Reversal of Resistance | Reference |
| This compound | Paclitaxel Cytotoxicity Enhancement | HCT15/CL02 | Paclitaxel | ~3.11 µM (for R-KR30031) | - | [2] |
| Tariquidar | ATPase Inhibition | - | - | 43 ± 9 nM | - | |
| Cytotoxicity Enhancement | KB-8-5-11 (human P-gp) | Paclitaxel | Sensitizes at 10 nM | - | ||
| Elacridar | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | ~0.05 µM | - | |
| [³H]azidopine Labeling Inhibition | - | [³H]azidopine | 0.16 µM | - | ||
| Zosuquidar | P-gp Binding Affinity | - | - | Kᵢ = 59 nM | - | |
| Cytotoxicity Enhancement | SW-620/AD300 | Paclitaxel | 0.059 µM | - |
In Vivo Efficacy
A preclinical study in rats demonstrated that co-administration of this compound significantly enhanced the oral bioavailability of paclitaxel, a known P-gp substrate. This suggests that this compound effectively inhibits intestinal P-gp, leading to increased absorption of the chemotherapeutic agent.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of P-gp inhibition to enhance chemotherapy efficacy.
Caption: General experimental workflow for evaluating P-gp inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Potentiation of Paclitaxel Cytotoxicity Assay
This assay evaluates the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Culture: P-gp overexpressing cell lines (e.g., HCT15/CL02, MES-SA/DX5) and their parental sensitive counterparts are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of the P-gp inhibitor (e.g., this compound) at a fixed, non-toxic concentration.
-
Incubation: The cells are incubated for a period that allows for the cytotoxic effects to manifest (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of the cytotoxic drug that inhibits 50% of cell growth) are calculated for the chemotherapeutic agent alone and in combination with the P-gp inhibitor. The fold reversal of resistance is determined by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Rhodamine 123 Efflux Assay
This functional assay directly measures the ability of a compound to inhibit the efflux activity of P-gp.
-
Cell Preparation: P-gp overexpressing cells are harvested and suspended in a suitable buffer.
-
Dye Loading: The cells are loaded with the fluorescent P-gp substrate, rhodamine 123, by incubation at 37°C.
-
Inhibitor Treatment: The loaded cells are then incubated with various concentrations of the P-gp inhibitor.
-
Efflux Measurement: The efflux of rhodamine 123 from the cells is monitored over time using flow cytometry or a fluorescence plate reader. A decrease in the rate of efflux indicates P-gp inhibition.
-
Data Analysis: The IC50 value for the inhibition of rhodamine 123 efflux is determined from the dose-response curve.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.
-
Assay Reaction: The membranes are incubated with ATP and the test compound at various concentrations in an appropriate assay buffer.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The stimulation or inhibition of ATPase activity by the test compound is determined by comparing the amount of Pi released in the presence of the compound to the basal activity. IC50 values for inhibition are calculated from the dose-response curve.
Conclusion
This compound demonstrates promise as a P-gp inhibitor with a favorable safety profile concerning cardiotoxicity. Preclinical data indicates its efficacy in enhancing the cytotoxicity of paclitaxel in P-gp overexpressing cells and in improving the oral bioavailability of P-gp substrates in vivo. However, for a definitive benchmark against third-generation inhibitors like Tariquidar, Elacridar, and Zosuquidar, direct comparative studies employing standardized assays are warranted. The experimental protocols provided herein offer a framework for such future investigations, which will be crucial in elucidating the full therapeutic potential of this compound in overcoming multidrug resistance in cancer.
References
- 1. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of Rhodamines Efflux Mediated by the Multidrug Resistance Protein (MRP1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Corrosive Chemical Waste (Exemplified by KR-Resin Cleaner L)
The following provides essential safety and logistical information for the proper disposal of corrosive chemical waste, with specific data presented for a product identified as KR-Resin Cleaner L, which contains 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) and Citric Acid. As sold, this product is considered a RCRA (Resource Conservation and Recovery Act) hazardous waste due to its corrosive characteristics[1]. Adherence to federal, state, and local regulations is mandatory for the disposal of such materials[1].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, apron, or other protective clothing.
-
Respiratory Protection: If there is a risk of inhaling vapors or mists, a NIOSH-approved respirator should be used in accordance with OSHA respiratory protection requirements (29 CFR 1910.134)[1].
First-Aid Measures:
-
If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].
-
If on skin: Remove all contaminated clothing immediately. Rinse the affected area with copious amounts of water. Wash contaminated clothing before reuse[1].
-
If inhaled: Move the victim to fresh air. If breathing is difficult, seek emergency medical attention[1].
-
If swallowed: Rinse mouth. DO NOT induce vomiting. Seek emergency medical attention immediately[1].
Quantitative Data Summary
The following table summarizes the key characteristics of the example corrosive waste product, KR-Resin Cleaner L.
| Characteristic | Value/Information | Source |
| Hazardous Components | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): 1-10%Citric acid: 10-20% | [1] |
| RCRA Classification | Hazardous Waste (Corrosive) | [1] |
| Primary Hazards | Causes severe skin burns and eye damage. | [1] |
| Storage Requirements | Store locked up in a cool, dry, well-ventilated area away from incompatible materials. Keep containers closed when not in use. | [1] |
Disposal Protocol
The proper disposal of corrosive hazardous waste is a regulated process that ensures the safety of personnel and the environment. This "cradle-to-grave" responsibility lies with the generator of the waste[2].
Step 1: Waste Determination The first step is to determine if the waste is hazardous. As the generator, you are legally required to make this determination[2][3]. For the example product, the Safety Data Sheet (SDS) explicitly states it is a RCRA hazardous waste due to its corrosive nature[1].
Step 2: Segregation and Collection
-
Designate a specific, labeled container for the collection of the corrosive waste. The container must be in good condition, compatible with the corrosive material, and kept closed except when adding waste[2].
-
Do not mix this waste with other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 3: On-Site Accumulation
-
Hazardous waste must be accumulated in a designated central accumulation area.
-
The length of time waste can be stored on-site depends on the generator's category (e.g., Large Quantity Generator or Small Quantity Generator)[2].
-
Containers must be inspected weekly for leaks or deterioration[2].
Step 4: Labeling
-
Properly label the waste container with the words "Hazardous Waste," a clear description of the contents, and the date accumulation began.
Step 5: Arrange for Licensed Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Treatment, storage, and disposal of hazardous waste must be carried out at a permitted facility[3].
-
Ensure all shipping manifests and other required documentation are completed accurately.
Step 6: Record Keeping
-
Maintain records of all hazardous waste generated and disposed of. These records should be kept on-site for a minimum of three years[4].
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the physical workflow for the proper disposal of corrosive chemical waste.
Caption: Logical workflow for hazardous waste determination and management.
References
Essential Safety and Logistical Information for Handling KR30031
Important Notice: Comprehensive safety and handling data specifically for a substance designated "KR30031" is not available in publicly accessible resources. Researchers, scientists, and drug development professionals should exercise extreme caution and consult their institution's Environmental Health and Safety (EHS) department before handling any uncharacterized substance. The following guidance is based on general best practices for handling potentially hazardous laboratory chemicals and should be adapted to the specific, known properties of the substance once a definitive identification and Safety Data Sheet (SDS) are obtained.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a conservative approach to personal protective equipment is mandatory. The following PPE should be considered the minimum requirement:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm). Consult a glove compatibility chart for the specific solvent or formulation being used. |
| Body Protection | A flame-resistant lab coat. For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if handling the substance as a powder or in a volatile solvent, or if engineering controls (e.g., fume hood) are not available or sufficient. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
All work with this compound, especially when in powder form or in a volatile solvent, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an emergency eyewash station and safety shower.
2. Handling Procedures:
-
Avoid the creation of dust or aerosols.
-
Weigh and transfer the substance in a fume hood.
-
Use compatible tools and equipment (e.g., spatulas, glassware) to prevent reactions.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
The storage container must be clearly labeled with the substance name, any known hazards, and the date received.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all waste materials, including contaminated PPE, weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for proper waste pickup and disposal.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
